molecular formula C19H23ClF3N5O2S B15144926 Alpelisib hydrochloride

Alpelisib hydrochloride

Cat. No.: B15144926
M. Wt: 477.9 g/mol
InChI Key: HJNPFZMOUFLFRE-YDALLXLXSA-N
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Description

Alpelisib hydrochloride is a useful research compound. Its molecular formula is C19H23ClF3N5O2S and its molecular weight is 477.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H23ClF3N5O2S

Molecular Weight

477.9 g/mol

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide;hydrochloride

InChI

InChI=1S/C19H22F3N5O2S.ClH/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28;/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29);1H/t12-;/m0./s1

InChI Key

HJNPFZMOUFLFRE-YDALLXLXSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl

Origin of Product

United States

Foundational & Exploratory

Alpelisib Hydrochloride: A Technical Guide to the First-in-Class PI3Kα-Specific Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpelisib, marketed as Piqray® and Vijoice®, is a pioneering, orally bioavailable small molecule inhibitor that selectively targets the alpha-isoform of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit, p110α.[1][2][3] Activating mutations in the PIK3CA gene, which encodes p110α, are among the most common oncogenic drivers in human cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] This hyperactivation of the PI3K/AKT/mTOR signaling pathway promotes uncontrolled cell growth, proliferation, and survival.[6] Alpelisib's specificity for the α-isoform offers a targeted therapeutic approach, leading to its approval for the treatment of PIK3CA-mutated advanced or metastatic breast cancer and PIK3CA-Related Overgrowth Spectrum (PROS).[1][7][8] This guide provides a comprehensive technical overview of alpelisib, including its mechanism of action, preclinical and clinical data, relevant experimental protocols, and mechanisms of resistance.

Mechanism of Action and Signaling Pathway

Alpelisib functions as an α-isoform-specific inhibitor of Class I PI3K.[2][9] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[10][11] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10][12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation.[10][12]

In cancers with PIK3CA mutations, the p110α subunit is constitutively active, leading to constant production of PIP3 and aberrant downstream signaling, independent of upstream growth factor stimulation.[2] Alpelisib selectively binds to the p110α catalytic subunit, blocking its kinase activity and thereby preventing the conversion of PIP2 to PIP3. This action effectively shuts down the hyperactive signaling cascade in PIK3CA-mutated cells. Preclinical data have demonstrated that alpelisib's inhibitory concentration (IC50) is approximately 50 times lower for the p110α isoform compared to the β, δ, and γ isoforms, highlighting its specificity.[2][9][13]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110α (Kinase Activity) PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Alpelisib Alpelisib Alpelisib->PI3K Inhibition PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Alpelisib's Point of Inhibition.

Quantitative Preclinical and Clinical Data

Alpelisib's efficacy has been extensively evaluated in both preclinical models and major clinical trials.

Table 1: Preclinical and Pharmacokinetic Data for Alpelisib
ParameterValueContext/Source
Selectivity ~50-fold higher for p110α vs β, δ, γPreclinical enzyme assays[2][13]
IC50 (in vitro) 0.313 µM to 1.54 µMIn colorectal cancer cell lines (monotherapy)[14]
Time to Peak (Tmax) 2–4 hoursPhase Ib study (combination therapy)[15]
Half-life (t1/2) 8 to 9 hours (mean)DrugBank[1]
17.5 ± 5.9 hoursPK/PD Review[13][16]
Volume of Distribution (Vd) 114 L (at steady state)DrugBank[1]
Plasma Protein Binding 89%DrugBank[1]
Metabolism Primarily via hydrolysis; also by CYP3A4DrugBank[1]
Elimination 81% in feces, 14% in urineDrugBank[1]
Table 2: Key Efficacy Data from Pivotal Clinical Trials
Trial NamePatient PopulationTreatment ArmsPrimary Endpoint & Result
SOLAR-1 (Phase III) HR+/HER2-, PIK3CA-mutated, advanced breast cancer, progressed on/after aromatase inhibitor1. Alpelisib + Fulvestrant2. Placebo + FulvestrantMedian Progression-Free Survival (PFS): 1. 11.0 months2. 5.7 months(HR 0.65; p=0.00065)[5][17]
Median Overall Survival (OS): 1. 39.3 months2. 31.4 months(HR 0.86; Not statistically significant)[18]
BYLieve (Phase II) HR+/HER2-, PIK3CA-mutated, advanced breast cancer, progressed on/after CDK4/6 inhibitor + AIAlpelisib + FulvestrantPatients alive without progression at 6 months: 53.8%[19]
EPIK-P1 (Real-World) Pediatric and adult patients with severe PIK3CA-Related Overgrowth Spectrum (PROS)AlpelisibResponse Rate (≥20% reduction in target lesion volume): 27% (10/37 patients)[8]

Experimental Protocols

Evaluating the activity of PI3K inhibitors like alpelisib involves a range of biochemical and cell-based assays.

Biochemical PI3Kα Activity Assay

This protocol measures the direct inhibitory effect of alpelisib on the kinase activity of recombinant PI3Kα.

Principle: The assay quantifies the product of the kinase reaction, either PIP3 or ADP. Luminescence-based methods like the ADP-Glo® Kinase Assay are common.[20] In this format, PI3Kα kinase activity leads to the production of ADP from ATP. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

Methodology:

  • Reagents: Recombinant PI3Kα (p110α/p85α) enzyme, lipid substrate (e.g., PIP2), ATP, assay buffer, alpelisib (or test compound), and a detection kit (e.g., ADP-Glo®).[20][21]

  • Procedure: a. Prepare serial dilutions of alpelisib in assay buffer. b. In a 96- or 384-well plate, add the PI3Kα enzyme, lipid substrate, and alpelisib dilutions. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and deplete unused ATP by adding the ADP-Glo® Reagent. Incubate for 40 minutes. e. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. f. Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the alpelisib concentration and fit to a dose-response curve to calculate the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Dilute Prepare Alpelisib Serial Dilutions Add_Inhibitor Add Alpelisib Dilutions Dilute->Add_Inhibitor Plate Plate PI3Kα Enzyme & PIP2 Substrate Plate->Add_Inhibitor Add_ATP Initiate with ATP Incubate Add_Inhibitor->Add_ATP Deplete_ATP Add ADP-Glo™ Reagent (Deplete ATP) Add_ATP->Deplete_ATP Detect_ADP Add Detection Reagent (ADP -> ATP -> Light) Deplete_ATP->Detect_ADP Read Measure Luminescence Detect_ADP->Read Calculate Calculate IC50 Read->Calculate

Figure 2: General workflow for a biochemical PI3Kα activity assay.

Cell-Based Proliferation Assay (MTT/MTS)

This protocol assesses the effect of alpelisib on the viability and proliferation of cancer cell lines, particularly those with and without PIK3CA mutations.

Principle: The MTT (or similar MTS/XTT) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT) into a colored formazan product, which can be quantified by spectrophotometry. A decrease in color indicates reduced cell viability/proliferation.

Methodology:

  • Cell Culture: Culture PIK3CA-mutant (e.g., MCF-7, T47D) and PIK3CA-wildtype (e.g., MDA-MB-231) breast cancer cell lines.

  • Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[22] b. Treat the cells with serial dilutions of alpelisib or a vehicle control (DMSO). c. Incubate for a specified period (e.g., 72 hours).[22] d. Add the MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.[22] e. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[22] f. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Western Blot for Pathway Modulation

This protocol verifies that alpelisib inhibits the PI3K pathway within the cell by measuring the phosphorylation status of downstream proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both the total and phosphorylated forms of proteins like AKT and S6 ribosomal protein, one can determine if a drug has inhibited the signaling pathway.

Methodology:

  • Cell Treatment: Treat PIK3CA-mutant cells with alpelisib at various concentrations (e.g., around the IC50) for a short period (e.g., 2-6 hours).

  • Lysate Preparation: Lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control like β-actin).[22] c. Wash and incubate with the appropriate HRP-conjugated secondary antibodies. d. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[22]

  • Data Analysis: Compare the band intensity of phosphorylated proteins in alpelisib-treated samples to the control samples. A significant decrease in the phospho-protein/total protein ratio indicates effective pathway inhibition.

Mechanisms of Resistance

Despite the initial efficacy of alpelisib, tumors can develop acquired resistance through various on-target and off-target mechanisms.

  • On-Target Resistance: Secondary mutations can emerge within the PIK3CA gene itself, specifically in the drug-binding pocket, which prevent alpelisib from effectively binding to and inhibiting the p110α subunit.[23][24]

  • Bypass Track Activation: Cancer cells can circumvent the PI3Kα blockade by activating parallel signaling pathways, such as the MAPK pathway (through KRAS or BRAF mutations), or by upregulating other receptor tyrosine kinases.[23]

  • Downstream Reactivation: Loss of the tumor suppressor PTEN, which normally antagonizes the PI3K pathway by dephosphorylating PIP3, can lead to pathway reactivation despite p110α inhibition.[23][25] Similarly, activating mutations in AKT1 can render the pathway independent of upstream PI3K signaling.[23][24]

Resistance_Mechanisms cluster_mechanisms Resistance Pathways Alpelisib Alpelisib PI3Ka PI3Kα Inhibition Alpelisib->PI3Ka Resistance Acquired Resistance PI3Ka->Resistance OnTarget Secondary PIK3CA mutations Resistance->OnTarget Bypass Bypass Pathway Activation (e.g., MAPK) Resistance->Bypass Downstream Downstream Alterations (e.g., PTEN loss, AKT1 mutation) Resistance->Downstream

Figure 3: Major categories of acquired resistance to alpelisib.

Clinical Considerations and Adverse Event Management

Alpelisib is approved by the FDA in combination with fulvestrant for HR+, HER2-, PIK3CA-mutated, advanced or metastatic breast cancer after progression on an endocrine-based regimen, and as a monotherapy for PROS.[7][8][26][27] The use of alpelisib is contingent on the detection of a PIK3CA mutation by an FDA-approved test.[7]

The toxicity profile of alpelisib is directly related to its on-target inhibition of the PI3K pathway, which is also crucial for normal glucose metabolism.

Table 3: Common and Severe Adverse Events Associated with Alpelisib
Adverse EventIncidence (All Grades)Incidence (Grade 3-4)Management Strategies
Hyperglycemia >60%~30-37%[19]Monitor fasting plasma glucose (FPG) and HbA1c before and during treatment.[28] May require diet modification, metformin, or other anti-hyperglycemic agents. Dose interruption or reduction may be necessary.[28][29]
Diarrhea >50%~7%Prophylactic antidiarrheal medication (e.g., loperamide). Ensure adequate hydration. Dose interruption or reduction for severe cases.[28][29]
Rash >35%~10%[19]Oral antihistamines and topical corticosteroids. Avoid sun exposure.
Nausea/Vomiting >25%<5%Antiemetic medications and dietary adjustments.[29]
Fatigue >20%<5%Patient education on energy conservation.
Stomatitis >20%<5%Good oral hygiene, alcohol-free mouthwash.
Severe CutaneousAdverse Reactions (SCARs) RareReportedIncludes Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). Permanently discontinue alpelisib.[30][31]
Hypersensitivity Rare~0.7%Includes anaphylaxis. Permanently discontinue alpelisib and provide supportive care.[30]

Incidence percentages are approximate and based on data from the SOLAR-1 and BYLieve trials.[19][30][32]

Intensive monitoring and proactive management of these side effects are critical to maintaining patients on therapy and realizing the clinical benefits of alpelisib.[13]

Conclusion

Alpelisib hydrochloride represents a landmark achievement in precision oncology, offering the first targeted therapy for patients with PIK3CA-mutated cancers. Its high specificity for the p110α isoform provides a potent and clinically validated mechanism for inhibiting the oncogenic PI3K/AKT/mTOR pathway. While its efficacy is well-established, successful clinical application requires a deep understanding of its mechanism, careful patient selection through companion diagnostics, and proactive management of its on-target toxicities. Future research will continue to focus on overcoming resistance mechanisms and exploring novel combination strategies to further enhance the therapeutic potential of this important class of inhibitors.

References

The Interplay of PIK3CA Gene Mutations and Alpelisib Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene is one of the most frequently mutated oncogenes in human cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Alpelisib (BYL719), a specific inhibitor of the p110α isoform of PI3K encoded by the PIK3CA gene, has emerged as a targeted therapy for patients with PIK3CA-mutated cancers. This technical guide provides an in-depth overview of the relationship between PIK3CA mutations and Alpelisib sensitivity, summarizing key clinical data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Introduction: The PIK3CA Gene and its Role in Cancer

The PIK3CA gene encodes the p110α catalytic subunit of the Class IA phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a crucial role in intracellular signaling.[1][2] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. This initiates the PI3K/AKT/mTOR signaling cascade, which is pivotal for numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3]

Mutations in the PIK3CA gene are a common event in a variety of human cancers, including breast, colorectal, ovarian, and endometrial cancers.[4][5] These mutations are typically somatic, meaning they are acquired during a person's lifetime and are not inherited. The majority of these mutations are missense mutations clustered in two "hotspot" regions: exon 9, which codes for the helical domain, and exon 20, which codes for the kinase domain of the p110α protein.[5] These activating mutations result in a constitutively active PI3K enzyme, leading to aberrant and uncontrolled activation of the downstream signaling pathway, thereby promoting tumorigenesis.[4]

Alpelisib: A Targeted Inhibitor of PI3Kα

Alpelisib is an orally bioavailable, potent, and selective small-molecule inhibitor of the p110α isoform of PI3K.[2][6] Its mechanism of action involves binding to the catalytic site of p110α, thereby preventing the phosphorylation of PIP2 to PIP3. This targeted inhibition effectively blocks the downstream signaling of the PI3K/AKT/mTOR pathway in cells harboring PIK3CA mutations.[6] The specificity of Alpelisib for the p110α isoform is a key characteristic, as it minimizes off-target effects on other PI3K isoforms, potentially leading to a better safety profile compared to pan-PI3K inhibitors.[2]

Clinical Efficacy of Alpelisib in PIK3CA-Mutated Cancers

The clinical development of Alpelisib has been guided by a biomarker-driven approach, focusing on patient populations with tumors harboring PIK3CA mutations. The landmark phase III clinical trial, SOLAR-1, provided pivotal evidence for the efficacy of Alpelisib in combination with fulvestrant in postmenopausal women, and men, with HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer that had progressed on or after an aromatase inhibitor-based regimen.[3][5][7]

Summary of Key Clinical Trial Data

The following tables summarize the key efficacy data from the SOLAR-1 trial, demonstrating the significant clinical benefit of Alpelisib in the PIK3CA-mutant cohort.

Table 1: Progression-Free Survival (PFS) in the SOLAR-1 Trial [3][5][7]

CohortTreatment ArmMedian PFS (months)Hazard Ratio (95% CI)p-value
PIK3CA-Mutant Alpelisib + Fulvestrant11.00.65 (0.50-0.85)<0.001
Placebo + Fulvestrant5.7
PIK3CA-Non-Mutant Alpelisib + Fulvestrant7.40.85 (0.58-1.25)Not Significant
Placebo + Fulvestrant5.6

Table 2: Overall Response Rate (ORR) in the SOLAR-1 Trial (in patients with measurable disease) [2][5]

CohortTreatment ArmORR (%)
PIK3CA-Mutant Alpelisib + Fulvestrant35.7
Placebo + Fulvestrant16.2

Differential Sensitivity of PIK3CA Mutations to Alpelisib

Preclinical studies have suggested that not all PIK3CA mutations confer the same degree of sensitivity to Alpelisib. While the presence of a hotspot mutation is a clear indicator for Alpelisib efficacy, emerging evidence suggests that the specific type and number of mutations may influence the treatment response.

Notably, studies have indicated that tumors with double PIK3CA mutations may exhibit increased sensitivity to PI3Kα inhibitors like Alpelisib.[8][9] This enhanced sensitivity is hypothesized to be due to a higher degree of pathway activation and dependence in these tumors. Further research is ongoing to fully elucidate the clinical implications of different PIK3CA mutation profiles on Alpelisib efficacy. Some studies in head and neck squamous cell carcinoma have suggested that kinase domain mutations (e.g., H1047R) might be associated with a worse progression-free survival compared to helical domain mutations when treated with Alpelisib.[4]

Experimental Protocols for Assessing Alpelisib Sensitivity

The following sections detail standardized experimental protocols for the preclinical evaluation of Alpelisib sensitivity in cancer cell lines harboring PIK3CA mutations.

PIK3CA Mutation Detection

Accurate identification of PIK3CA mutations is the first critical step.

experimental_workflow cluster_1 Sample Collection & Processing cluster_2 DNA Extraction cluster_3 Mutation Analysis cluster_4 Data Analysis & Interpretation Tumor_Tissue Tumor Tissue (FFPE) DNA_Extraction Genomic DNA Extraction Tumor_Tissue->DNA_Extraction Liquid_Biopsy Liquid Biopsy (ctDNA) Liquid_Biopsy->DNA_Extraction PCR PCR-based methods (e.g., RT-PCR, ddPCR) DNA_Extraction->PCR NGS Next-Generation Sequencing (NGS) DNA_Extraction->NGS Data_Analysis Bioinformatic Analysis PCR->Data_Analysis NGS->Data_Analysis Mutation_Calling Mutation Calling & Annotation Data_Analysis->Mutation_Calling

Workflow for PIK3CA Mutation Detection.

Protocol for PIK3CA Mutation Detection using Next-Generation Sequencing (NGS):

  • Sample Preparation: Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma for circulating tumor DNA (ctDNA) analysis.

  • DNA Extraction: Extract genomic DNA from the prepared samples using a commercially available kit optimized for the sample type.

  • Library Preparation: Prepare a sequencing library from the extracted DNA. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing, use a panel of probes designed to capture the exons of the PIK3CA gene, particularly exons 9 and 20.

  • Sequencing: Perform sequencing on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the PIK3CA gene.

    • Annotate the identified variants to determine their potential functional impact.

Cell Viability Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Alpelisib.

Protocol:

  • Cell Seeding: Seed PIK3CA-mutant and wild-type cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Alpelisib (e.g., from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for a specified time (typically 2-4 hours).

  • Measurement: For MTT assays, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Western Blotting for PI3K Pathway Inhibition

Western blotting is used to assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway to confirm Alpelisib's on-target activity.

western_blot_workflow Cell_Culture Cell Culture & Treatment with Alpelisib Protein_Extraction Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Quantification Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AKT, AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Western Blotting Experimental Workflow.

Protocol:

  • Cell Treatment and Lysis: Treat PIK3CA-mutant cells with Alpelisib at various concentrations for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6, S6).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Models

Xenograft models are used to evaluate the anti-tumor efficacy of Alpelisib in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject PIK3CA-mutant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer Alpelisib (e.g., by oral gavage) or a vehicle control daily.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Alpelisib.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2->PIP3 PIP3->AKT Activates

PI3K/AKT/mTOR Signaling Pathway and Alpelisib Inhibition.

Conclusion

The identification of activating mutations in the PIK3CA gene has paved the way for the development of targeted therapies such as Alpelisib. The strong correlation between the presence of these mutations and sensitivity to Alpelisib underscores the importance of a personalized medicine approach in oncology. The clinical data from the SOLAR-1 trial has firmly established the clinical benefit of Alpelisib in patients with PIK3CA-mutated HR+, HER2- advanced breast cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of Alpelisib sensitivity and to explore its potential in other cancer types harboring PIK3CA mutations. As our understanding of the molecular landscape of cancer deepens, the targeted inhibition of key driver pathways, as exemplified by the Alpelisib-PIK3CA story, will continue to be a cornerstone of modern cancer therapy.

References

Alpelisib Hydrochloride: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpelisib hydrochloride, a potent and selective inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). Alpelisib is a first-in-class oral therapy approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][2] This document will delve into the intricate mechanism of action of alpelisib within the PI3K/AKT/mTOR signaling pathway, present key quantitative data on its efficacy, and provide detailed experimental protocols for its preclinical evaluation. Visual diagrams are included to elucidate complex signaling cascades and experimental workflows.

Introduction: The PI3K/AKT/mTOR Pathway and the Significance of PIK3CA Mutations

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many human cancers.[4]

One of the most common mechanisms of PI3K pathway activation in cancer is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][5] These mutations lead to constitutive activation of PI3K, driving oncogenesis and promoting resistance to conventional therapies.[5] this compound was specifically developed to target this aberration.

This compound: Mechanism of Action

Alpelisib is an orally bioavailable, small-molecule inhibitor that selectively targets the p110α isoform of PI3K.[1][6][7][8] Its mechanism of action involves binding to the ATP-binding site of the p110α catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][9] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3] By inhibiting the PI3K/AKT/mTOR pathway, alpelisib effectively curtails the uncontrolled cell growth and proliferation driven by PIK3CA mutations.[5]

PI3K_Pathway_Alpelisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Figure 1: Alpelisib's Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Data on Alpelisib Efficacy

The efficacy of alpelisib has been demonstrated through both preclinical and clinical studies. Key quantitative data are summarized below.

In Vitro Potency and Selectivity

Alpelisib exhibits high potency against the p110α isoform of PI3K and selectivity over other isoforms.

PI3K IsoformIC50 (nM)Reference
p110α5[6][7][8]
p110β1200[6][7]
p110δ290[6][7]
p110γ250[6][7]
p110α-H1047R (mutant)4[6]
p110α-E545K (mutant)4[6]

Table 1: In Vitro Inhibitory Potency of Alpelisib Against PI3K Isoforms.

Cell-Based Activity

Alpelisib has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those harboring PIK3CA mutations.

Cell LineCancer TypePIK3CA StatusIC50 (µM)Reference
MCF7Breast CancerMutant0.25 - 0.6[6]
T47DBreast CancerMutantNot Specified[10]
SKBR-3Breast CancerWild-type1.57 ± 0.17 (as pyrotinib-resistant)[11]
BT-474Breast CancerMutantNot Specified[11]
JuA1Canine HemangiosarcomaMutant (H1047L)11.26 (48h), 7.39 (72h)[2][5]
JuB4Canine HemangiosarcomaMutant (H1047L)19.62 (48h), 18.23 (72h)[2][5]
Re21Canine HemangiosarcomaWild-type52.85 (48h), 26.63 (72h)[2][5]

Table 2: Anti-proliferative Activity of Alpelisib in Cancer Cell Lines.

Clinical Efficacy: The SOLAR-1 Trial

The pivotal Phase III SOLAR-1 clinical trial evaluated the efficacy and safety of alpelisib in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer.

EndpointAlpelisib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PIK3CA-mutant cohort)11.0 months5.7 months0.65 (0.50-0.85)<0.001[12][13]
Overall Response Rate (PIK3CA-mutant cohort with measurable disease)35.7%16.2%--[12]

Table 3: Key Efficacy Outcomes from the SOLAR-1 Trial in the PIK3CA-Mutant Cohort.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the activity of alpelisib.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of alpelisib on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well.[2]

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing various concentrations of alpelisib (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) or a vehicle control (DMSO).[2][5]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2][5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to assess the effect of alpelisib on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: Treat cells with alpelisib for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow start Start: PIK3CA-mutant Cancer Cells treatment Treat with Alpelisib (Dose-Response) start->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Lysates for Western Blot treatment->western ic50 Determine IC50 viability->ic50 pAKT Assess pAKT/AKT Levels western->pAKT end End: Evaluate Efficacy ic50->end pAKT->end

Figure 2: General Experimental Workflow for Alpelisib Evaluation.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the use of PDX models to evaluate the anti-tumor activity of alpelisib in a more clinically relevant setting.

  • Tumor Implantation: Subcutaneously implant fresh tumor fragments (approximately 20-30 mm³) from a patient with a PIK3CA-mutated tumor into the flank of immunodeficient mice.[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer alpelisib orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth curves between the alpelisib-treated and control groups to determine the extent of tumor growth inhibition.

Mechanisms of Resistance to Alpelisib

Despite the clinical success of alpelisib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing strategies to overcome them.

  • Secondary Mutations in PIK3CA: Mutations in the drug-binding pocket of p110α can prevent alpelisib from effectively inhibiting the enzyme.

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the MAPK pathway, can compensate for the inhibition of the PI3K pathway.

  • Loss of PTEN: Loss of the tumor suppressor PTEN, which counteracts PI3K activity, can lead to pathway reactivation and resistance.

Conclusion

This compound is a landmark targeted therapy that has significantly improved outcomes for patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer. Its selective inhibition of PI3Kα provides a potent and specific means of targeting a key oncogenic driver. The continued study of its mechanism of action, efficacy in different cancer types, and the development of strategies to overcome resistance will be critical in maximizing its clinical benefit. This guide provides a foundational resource for researchers and clinicians working to advance our understanding and application of this important therapeutic agent.

References

Preclinical Development of Alpelisib (BYL719): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of Alpelisib (BYL719), a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. Alpelisib has demonstrated significant antitumor activity in various preclinical models, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2][3] This document details the mechanism of action, key preclinical findings, and the experimental methodologies employed to characterize the efficacy and pharmacological profile of this targeted therapeutic agent.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Alpelisib is an orally bioavailable small molecule that specifically inhibits the alpha-isoform of the class I PI3K family.[1][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, aberrant activation of this pathway, often driven by activating mutations in PIK3CA, leads to uncontrolled cell proliferation and survival.[1][6]

Alpelisib selectively binds to the p110α subunit, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire downstream signaling cascade, including the mammalian target of rapamycin (mTOR), is suppressed, leading to an inhibition of tumor cell growth and survival.[1][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Alpelisib Alpelisib (BYL719) Alpelisib->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 p110α AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion

Figure 1: Alpelisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy

The antitumor activity of Alpelisib has been extensively evaluated in a wide range of cancer cell lines. These studies have consistently demonstrated its potent and selective inhibition of PI3Kα, particularly in cell lines harboring PIK3CA mutations.

Biochemical and Cellular Potency

In cell-free biochemical assays, Alpelisib exhibits high potency against the p110α isoform of PI3K, with reported IC50 values in the low nanomolar range.[2][7][8] Its selectivity for p110α over other Class I PI3K isoforms (p110β, p110δ, and p110γ) is significant, which is believed to contribute to its manageable safety profile.[2][7][8] In cellular assays, Alpelisib effectively inhibits the phosphorylation of AKT, a key downstream marker of PI3K pathway activation.[7]

ParameterValueReference
p110α IC50 ~5 nM[7][8]
p110β IC50 ~1200 nM[8]
p110γ IC50 ~250 nM[8]
p110δ IC50 ~290 nM[8]
Cellular p-AKT IC50 ~74 nM[7]
Table 1: Biochemical and cellular potency of Alpelisib.
Anti-proliferative Activity in Cancer Cell Lines

Cell viability assays have been instrumental in demonstrating the anti-proliferative effects of Alpelisib across a panel of cancer cell lines with varying genetic backgrounds. A clear correlation has been observed between the presence of PIK3CA mutations and sensitivity to Alpelisib.

Cell LineCancer TypePIK3CA StatusAlpelisib IC50 (µM)Reference
MCF-7Breast CancerMutant0.225 - 0.53[8][9]
T47DBreast CancerMutant3.055[9]
Kasumi-1LeukemiaNot Specified0.44[8]
L-363MyelomaNot Specified0.26[8]
MG63OsteosarcomaNot Specified6-15[7]
HOSOsteosarcomaNot Specified6-15[7]
Table 2: Anti-proliferative activity of Alpelisib in various cancer cell lines.

In Vivo Efficacy in Xenograft Models

The antitumor efficacy of Alpelisib has been validated in vivo using various patient-derived and cell line-derived xenograft models in immunocompromised mice. These studies have demonstrated significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression.[7][10]

Animal ModelCancer TypeTreatmentOutcomeReference
Nude mice with HOS-MNNG xenograftsOsteosarcoma50 mg/kg, daily oralSignificantly reduced tumor volumes[7]
C57Bl/6J mice with MOS-J xenograftsOsteosarcoma12.5 and 50 mg/kg, daily oralSignificantly reduced tumor volumes[7]
Nude mice with MCF7 xenograftsBreast Cancer30 mg/kg + fulvestrantSustained tumor regression[10]
Nude mice with HCC1500 xenograftsBreast Cancer30 mg/kg + fulvestrantSustained tumor regression[10]
Table 3: In vivo efficacy of Alpelisib in xenograft models.

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents have shown that Alpelisib is orally bioavailable with a moderate terminal elimination half-life.[7][11] In mice, administration of Alpelisib in the diet resulted in a lower peak plasma concentration compared to oral gavage, but a similar half-life of approximately 1.5 hours.[11] In rats, a single intravenous dose of 1 mg/kg resulted in a half-life of 2.9 hours.[7]

SpeciesAdministrationDosePeak Plasma Concentration (Cmax)Half-life (t1/2)Reference
MouseDiet0.3 g/kg3.6 µM~1.5 h[11]
MouseOral Gavage3.60 mg/kg9.2 µM~1.5 h[11]
RatIntravenous1 mg/kgNot Reported2.9 h[7]
Table 4: Pharmacokinetic parameters of Alpelisib in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the preclinical development of Alpelisib.

In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Alpelisib dilutions and PI3Kα enzyme Start->Prepare Incubate Incubate Alpelisib with PI3Kα Prepare->Incubate AddSubstrate Add PIP2 and ATP to initiate reaction Incubate->AddSubstrate Detect Detect PIP3 production (e.g., HTRF, Luminescence) AddSubstrate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro PI3Kα kinase assay.

Protocol Summary:

  • Compound Preparation: A serial dilution of Alpelisib is prepared in a suitable solvent, typically DMSO.

  • Enzyme and Substrate Preparation: Recombinant PI3Kα enzyme and the substrate, PIP2, are prepared in a kinase reaction buffer.

  • Reaction Setup: Alpelisib dilutions are added to a multi-well plate, followed by the PI3Kα enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • Detection: The amount of PIP3 produced is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay.

  • Data Analysis: The percentage of inhibition is calculated for each Alpelisib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo)

Cell_Viability_Workflow Start Start Seed Seed cancer cells in 96-well plates Start->Seed Treat Treat cells with varying concentrations of Alpelisib Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate AddReagent Add MTT or CellTiter-Glo reagent Incubate->AddReagent Measure Measure absorbance or luminescence AddReagent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 3: General workflow for a cell viability assay.

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Alpelisib or a vehicle control (e.g., DMSO).[1]

  • Incubation: The cells are incubated for a period of 72 to 96 hours to allow for the assessment of anti-proliferative effects.[9]

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]

  • Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration of Alpelisib, and the IC50 value is determined.[9]

Western Blot Analysis of PI3K Pathway Activation

Western_Blot_Workflow Start Start Treat Treat cells with Alpelisib Start->Treat Lyse Lyse cells and quantify protein concentration Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites on the membrane Transfer->Block IncubatePrimary Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT) Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibodies IncubatePrimary->IncubateSecondary Detect Detect signal using chemiluminescence IncubateSecondary->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Figure 4: Workflow for Western Blot analysis of PI3K pathway proteins.

Protocol Summary:

  • Cell Treatment and Lysis: Cancer cells are treated with Alpelisib for a specified time. Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a method like the BCA assay.[1]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, and a loading control like β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[5]

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.[5]

In Vivo Xenograft Tumor Model

Xenograft_Workflow Start Start Inject Inject cancer cells subcutaneously into immunocompromised mice Start->Inject Monitor Monitor tumor growth until they reach a specified size Inject->Monitor Randomize Randomize mice into treatment and control groups Monitor->Randomize Treat Administer Alpelisib or vehicle (e.g., daily oral gavage) Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Continue treatment until a predefined endpoint is reached Measure->Endpoint Analyze Analyze tumor growth inhibition and other relevant parameters Endpoint->Analyze End End Analyze->End

Figure 5: General workflow for an in vivo xenograft study.

Protocol Summary:

  • Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups.

  • Drug Administration: Alpelisib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.[7]

  • Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

  • Endpoint Analysis: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowable size. At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The preclinical development of Alpelisib (BYL719) has provided a strong rationale for its clinical investigation and subsequent approval for the treatment of PIK3CA-mutated cancers. The comprehensive in vitro and in vivo studies have clearly demonstrated its potent and selective inhibition of PI3Kα, leading to significant antitumor activity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of PI3K pathway inhibitors.

References

Alpelisib Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib, a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, represents a significant advancement in the targeted therapy of cancers harboring activating mutations in the PIK3CA gene.[1][2] Developed under the code name BYL-719, alpelisib is the first approved PI3K inhibitor for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key preclinical data for alpelisib hydrochloride, intended to support further research and development in the field of oncology.

Molecular Structure and Chemical Identity

This compound is the salt form of alpelisib, a derivative of 2-aminothiazole. Its chemical structure is characterized by a core thiazole ring linked to a pyridine moiety and a chiral pyrrolidine-1,2-dicarboxamide group.

Chemical Structure of Alpelisib: (Image of the chemical structure of alpelisib would be placed here in a full whitepaper)

Table 1: Chemical Identity of Alpelisib and this compound

IdentifierAlpelisibThis compound
IUPAC Name (2S)-N1-[4-Methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide[5](2S)-N1-[4-Methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide hydrochloride
Chemical Formula C₁₉H₂₂F₃N₅O₂S[5]C₁₉H₂₃ClF₃N₅O₂S[6]
Molecular Weight 441.47 g/mol [5][7]477.93 g/mol [6]
CAS Number 1217486-61-7[5][8]1584128-91-5[6]

Physicochemical Properties

The physicochemical properties of alpelisib are crucial for its formulation, delivery, and pharmacokinetic profile. The hydrochloride salt is utilized to improve its pharmaceutical properties.

Table 2: Physicochemical Properties of Alpelisib

PropertyValueReference
Melting Point ~208°C (by DSC)[9]
pKa 3.3 and 9.4[9]
Aqueous Solubility Practically insoluble in water (0.02 mg/mL). pH-dependent: slightly soluble at pH 1 (3.42 mg/mL), insoluble at pH 3 and above (<0.09 mg/mL).[9]
LogP -0.02[10]
Appearance White to almost white powder[9]

Mechanism of Action and Signaling Pathway

Alpelisib is a potent and selective inhibitor of the p110α catalytic subunit of Class I PI3K.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Activating mutations in the PIK3CA gene, which encodes p110α, lead to the hyperactivation of this pathway and are frequently observed in various cancers.[1] Alpelisib inhibits the kinase activity of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the reduced activation of downstream effectors, most notably the serine/threonine kinase AKT.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes

PI3K/AKT Signaling Pathway Inhibition by Alpelisib.

Preclinical Efficacy

In Vitro Kinase and Cell-Based Assays

Alpelisib demonstrates high potency and selectivity for the PI3Kα isoform over other Class I isoforms (p110β, p110δ, and p110γ).[11] It is also equipotent against the two most common PIK3CA somatic mutations, H1047R and E545K.[11]

Table 3: In Vitro Inhibitory Activity of Alpelisib

TargetIC₅₀ (nM)Reference
p110α (wild-type) 5[11]
p110α (H1047R mutant) ~4[11]
p110α (E545K mutant) ~4[11]
p110β 1200[11]
p110δ 290[11]
p110γ 250[11]
Akt Phosphorylation (in PI3Kα-transformed cells) 74 ± 15[12]
In Vivo Tumor Xenograft Models

In vivo studies using breast cancer xenograft models have demonstrated the anti-tumor efficacy of alpelisib, particularly in tumors with PIK3CA mutations.

Table 4: Representative In Vivo Efficacy of Alpelisib in a Breast Cancer Xenograft Model

Cell LinePIK3CA StatusTreatmentDosageRouteOutcomeReference
HCC1954MutatedAlpelisib + TrastuzumabNot specifiedNot specifiedSignificantly reduced tumor growth[7]
UACC812, SUM190, MDA361HER2-amplifiedAlpelisib (BYL719)50 mg/kgOral (daily)Tumor growth inhibition[8]

Experimental Protocols

PI3Kα Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of PI3Kα by measuring the production of PIP3.

HTRF_Workflow Start Start Reaction_Setup Reaction Setup: PI3Kα, PIP2, ATP in 384-well plate Start->Reaction_Setup Inhibitor_Addition Add Serial Dilutions of Alpelisib Reaction_Setup->Inhibitor_Addition Incubation Incubate at Room Temperature Inhibitor_Addition->Incubation Detection Add Detection Reagents: Eu-Ab & Biotin-PIP3 Incubation->Detection Readout Measure HTRF Signal Detection->Readout End End Readout->End

Workflow for HTRF-based PI3Kα Kinase Assay.

Methodology:

  • Reaction Setup: A reaction mixture containing the PI3Kα enzyme, the lipid substrate PIP2, and ATP is prepared in a 384-well plate.[10]

  • Inhibitor Addition: Serial dilutions of alpelisib are added to the reaction wells.[10]

  • Incubation: The reaction is incubated at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.[10]

  • Detection: A detection reagent mix containing a europium-labeled anti-GST antibody and a biotinylated-PIP3 tracer is added to the wells.[10]

  • Signal Measurement: The plate is read on an HTRF-compatible reader to measure the fluorescence signal, which is inversely proportional to the amount of PIP3 produced.

Cell-Based Akt Phosphorylation Assay (Western Blotting)

This assay is used to confirm the mechanism of action of alpelisib within a cellular context by assessing the phosphorylation status of the downstream effector, Akt.[10]

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., those with PIK3CA mutations) are cultured to a suitable confluency and then treated with varying concentrations of alpelisib for a defined period.

  • Cell Lysis: Following treatment, the cells are washed and then lysed to extract total proteins.[10]

  • Protein Quantification: The total protein concentration in the lysates is determined using a suitable method, such as a BCA assay.[10]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: Following incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The ratio of p-Akt to total Akt is quantified to determine the inhibitory effect of alpelisib.

Cell Proliferation Assay

The effect of alpelisib on cell viability and proliferation is commonly assessed using assays such as the WST assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: After allowing the cells to adhere, they are treated with a range of alpelisib concentrations (e.g., 0 to 100 µM) for various time points (e.g., 24, 48, and 72 hours).[13]

  • Assay Reagent Addition: At the end of the incubation period, a WST (Water Soluble Tetrazolium salt) reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the WST reagent to a formazan dye by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength. The cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[13]

In Vivo Tumor Xenograft Study

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: A suspension of human breast cancer cells (e.g., PIK3CA-mutant lines) is subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: Alpelisib is administered orally, typically on a daily basis, at a specified dose (e.g., 50 mg/kg).[8] The vehicle control group receives the formulation without the active drug.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetics

Pharmacokinetic studies in preclinical models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of alpelisib.

Table 5: Pharmacokinetic Parameters of Alpelisib in Rats

ParameterValueConditionsReference
Half-life (t₁/₂) 2.9 ± 0.2 h1 mg/kg, IV[12]
Clearance LowPreclinical species[14]
Volume of Distribution (Vss) ModeratePreclinical species[14]
Oral Bioavailability GoodPreclinical species[14]
Protein Binding ~89% (human plasma)[2]
Pharmacokinetic Analysis in Rats (UPLC-MS/MS)

Methodology:

  • Drug Administration: Alpelisib is administered to rats, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Preparation: Proteins in the plasma samples are precipitated using a solvent like acetonitrile. An internal standard is added for quantification.[6][15]

  • UPLC-MS/MS Analysis: The supernatant is injected into a UPLC system coupled with a tandem mass spectrometer (MS/MS). Separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).[6][15]

  • Quantification: Alpelisib is quantified using multiple reaction monitoring (MRM) in positive ion mode.[6] A calibration curve is generated to determine the concentration of alpelisib in the plasma samples.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kα with a clear mechanism of action and demonstrated preclinical efficacy in PIK3CA-mutated cancer models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on PI3K pathway inhibitors and targeted cancer therapies. Further investigation into resistance mechanisms and combination strategies will continue to define the full therapeutic potential of alpelisib.

References

The Pharmacodynamics of Alpelisib: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the pharmacodynamics of alpelisib, a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. Alpelisib has demonstrated significant antitumor activity in various cancer models, particularly in tumors harboring activating mutations in the PIK3CA gene. This document details its mechanism of action, presents quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for assessing its pharmacodynamic effects.

Mechanism of Action

Alpelisib is a small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K.[1][2] In normal cellular signaling, PI3K is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which promotes cell growth, proliferation, and survival.[4]

Mutations in the PIK3CA gene, which encodes the p110α subunit, are among the most common oncogenic alterations in human cancers, occurring in approximately 40% of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancers.[5][6] These mutations lead to constitutive activation of the PI3K pathway, driving tumor growth and resistance to therapies.[4] Alpelisib specifically binds to and inhibits the hyperactivated p110α, thereby blocking the downstream signaling cascade.[4][5] Preclinical studies have shown that alpelisib is approximately 50 times more selective for the α-isoform over the β, δ, and γ isoforms of PI3K.[2][7] This selectivity is thought to contribute to its manageable safety profile compared to pan-PI3K inhibitors.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3Kα PI3Kα (p110α) RTK->PI3Kα PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT activates PI3Kα->PIP3 phosphorylates Alpelisib Alpelisib Alpelisib->PI3Kα inhibits p-AKT p-AKT mTOR mTOR p-AKT->mTOR activates p-mTOR p-mTOR Proliferation Cell Growth, Proliferation, Survival p-mTOR->Proliferation

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data on the pharmacodynamic effects of alpelisib from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Activity of Alpelisib in Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusAlpelisib IC50 (nM)Reference
KPL4HER2+ Breast CancerMutantNot specified, but sensitive[8]
HCC1954HER2+ Breast CancerMutantNot specified, but sensitive[8]
BT-474HER2+ Breast CancerMutantNot specified, but sensitive[5]
T47DER+ Breast CancerMutantNot specified, but sensitive[5]
SKBR-3HER2+ Breast CancerWild-TypeNot specified, but sensitive[5]
MCF-7ER+ Breast CancerMutantNot specified, but less sensitive[5]
PIK3CA-mutant cell linesBreast CancerMutant185 - 288[9]
PIK3CA-wildtype cell linesBreast CancerWild-Type> 1000[9]
Various PIK3CA-mutant cell linesVarious CancersMutant~4[4]
Table 2: In Vivo Efficacy of Alpelisib in Xenograft Models
Cancer ModelTreatmentDosageTumor Growth InhibitionReference
HCC1954 XenograftAlpelisibNot specifiedSignificantly delayed tumor growth[8][10]
PIK3CA-mutant XenograftsAlpelisib>270 mg/d equivalentStatistically significant, dose-dependent[11]
ER+/PIK3CA-mutant PDXAlpelisibNot specifiedComparable to taselisib[12]
Adenoid Cystic Carcinoma PDXAlpelisib25 mg/kg, oralNot specified, but effective[13]
Table 3: Clinical Pharmacodynamics and Efficacy of Alpelisib
Trial/StudyCancer TypeTreatment RegimenKey Pharmacodynamic/Efficacy EndpointResultReference
SOLAR-1HR+/HER2-, PIK3CA-mutant Advanced Breast CancerAlpelisib (300 mg/day) + FulvestrantMedian Progression-Free Survival (PFS)11.0 months (vs. 5.7 months with placebo + fulvestrant)[4]
SOLAR-1HR+/HER2-, PIK3CA-mutant Advanced Breast CancerAlpelisib (300 mg/day) + FulvestrantOverall Response Rate (ORR)26.6% (vs. 12.8% with placebo + fulvestrant)[4]
Phase I/II StudyHER2- Metastatic Breast CancerAlpelisib (350 mg/day) + Nab-paclitaxelMedian PFS in PIK3CA-mutant patients11.9 months (vs. 7.5 months in wild-type)[6][14]
Phase I/II StudyHER2- Metastatic Breast CancerAlpelisib (350 mg/day) + Nab-paclitaxelORR59%[6][14]
Phase Ib StudyER+ Metastatic Breast CancerAlpelisib (300 mg/day) + LetrozoleClinical Benefit Rate in PIK3CA-mutant tumors44%[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the pharmacodynamics of alpelisib are provided below.

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/AKT pathway following alpelisib treatment.

Materials:

  • Cancer cell lines of interest

  • Alpelisib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and other relevant pathway proteins)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system (e.g., digital imager or X-ray film)

Western_Blot_Workflow A Cell Culture and Alpelisib Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection and Analysis H->I

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of alpelisib or vehicle control for the desired duration.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p-AKT) overnight at 4°C.[1][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][15]

  • Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.[1]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[1]

Immunohistochemistry (IHC) for p-AKT in Tumor Tissues

This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues to assess the in vivo inhibition of AKT phosphorylation by alpelisib.

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution to block endogenous peroxidase activity

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody (e.g., rabbit anti-phospho-AKT (Ser473))

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

IHC_Workflow A Deparaffinization and Rehydration B Antigen Retrieval A->B C Peroxidase Blocking B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Streptavidin-HRP Incubation F->G H DAB Staining G->H I Counterstaining and Mounting H->I J Microscopic Analysis I->J

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[17][18]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer to unmask the antigenic sites.[17][18]

  • Peroxidase Blocking: Incubate the sections in hydrogen peroxide to block endogenous peroxidase activity.[17]

  • Blocking: Apply a blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against p-AKT overnight at 4°C.[20]

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody.[18]

  • Signal Amplification: Incubate with a streptavidin-HRP conjugate.[18]

  • Chromogenic Detection: Apply the DAB substrate to visualize the antibody binding (brown precipitate).[17]

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.[17]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.[17]

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of p-AKT staining.

In Vivo Xenograft Model for Efficacy Assessment

This protocol provides a general framework for evaluating the antitumor efficacy of alpelisib in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Alpelisib formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Xenograft_Workflow A Cell Culture and Implantation B Tumor Growth and Randomization A->B C Treatment with Alpelisib or Vehicle B->C D Tumor Volume and Body Weight Monitoring C->D E Endpoint and Tissue Collection D->E F Data Analysis E->F

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

  • Treatment Administration: Administer alpelisib or vehicle control to the respective groups, typically via oral gavage, at a specified dose and schedule.[13]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).[13]

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC for pharmacodynamic markers).

  • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

Alpelisib is a selective PI3Kα inhibitor with a well-defined mechanism of action that translates into significant antitumor activity in preclinical models and clinical settings, particularly in PIK3CA-mutated cancers. The pharmacodynamic effects of alpelisib can be robustly assessed using a variety of in vitro and in vivo techniques, including Western blotting and immunohistochemistry to measure the inhibition of the PI3K/AKT signaling pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and utilize this targeted therapy in the fight against cancer.

References

Investigating Endocrine Resistance with Alpelisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of investigating endocrine resistance with Alpelisib, a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα). This document details the mechanism of action of Alpelisib, summarizes key clinical trial data, and provides detailed experimental protocols for in vitro and in vivo studies.

Introduction to Endocrine Resistance and the Role of the PI3K/AKT/mTOR Pathway

Endocrine therapy is a cornerstone of treatment for hormone receptor-positive (HR+) breast cancer. However, a significant number of patients develop resistance to these therapies over time, leading to disease progression. One of the key mechanisms driving endocrine resistance is the aberrant activation of the PI3K/AKT/mTOR signaling pathway.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are found in approximately 40% of patients with HR+/HER2- breast cancer and are associated with a poorer prognosis.[2] This hyperactivation of the PI3K pathway can promote tumor cell growth, proliferation, and survival, independent of estrogen receptor signaling, thereby rendering endocrine therapies ineffective.[2]

Alpelisib: A PI3Kα-Specific Inhibitor

Alpelisib (brand name Piqray) is an orally bioavailable, potent, and selective small-molecule inhibitor of the p110α isoform of PI3K.[3] Its mechanism of action involves binding to the catalytic subunit of PI3Kα, which blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth and induction of apoptosis in PIK3CA-mutant cancer cells.[3][4] By specifically targeting the alpha isoform, Alpelisib aims to achieve a more favorable therapeutic window with a manageable safety profile compared to pan-PI3K inhibitors.[2]

Quantitative Data from Clinical Trials

The efficacy and safety of Alpelisib in combination with fulvestrant have been demonstrated in two pivotal clinical trials: SOLAR-1 and BYLieve.

SOLAR-1 Trial

The SOLAR-1 trial was a Phase III, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Alpelisib plus fulvestrant in postmenopausal women, and men, with HR+/HER2-, PIK3CA-mutated advanced breast cancer that had progressed on or after aromatase inhibitor-based therapy.[2]

EndpointAlpelisib + Fulvestrant (n=169)Placebo + Fulvestrant (n=172)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 11.0 months5.7 months0.65 (0.50-0.85)<0.001
Median Overall Survival (OS) 39.3 months31.4 months0.86 (0.64-1.15)0.15
Overall Response Rate (ORR) 35.7%16.2%--

Table 1: Efficacy Results from the SOLAR-1 Trial in the PIK3CA-Mutant Cohort. [5]

BYLieve Trial

The BYLieve trial was a Phase II, open-label, non-comparative study that assessed the efficacy and safety of Alpelisib plus fulvestrant in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after a CDK4/6 inhibitor-based regimen.[6][7]

EndpointAlpelisib + Fulvestrant (Cohort A, n=121)
6-Month Progression-Free Survival Rate 50.4% (95% CI, 41.2-59.6)
Median Progression-Free Survival (PFS) 7.3 months (95% CI, 5.6-8.3)

Table 2: Efficacy Results from Cohort A of the BYLieve Trial. [6]

Signaling Pathways and Mechanisms of Action

The PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Overcoming Endocrine Resistance

Alpelisib_Endocrine_Resistance cluster_0 Endocrine Resistant Cell PIK3CA_mutation PIK3CA Mutation PI3K_hyperactivation PI3K Hyperactivation PIK3CA_mutation->PI3K_hyperactivation AKT_activation AKT Activation PI3K_hyperactivation->AKT_activation Cell_proliferation Cell Proliferation & Survival AKT_activation->Cell_proliferation Endocrine_resistance Endocrine Resistance Cell_proliferation->Endocrine_resistance Alpelisib Alpelisib Alpelisib->PI3K_hyperactivation Inhibits

Caption: Logical flow of how Alpelisib overcomes endocrine resistance.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Alpelisib in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Alpelisib (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[8] Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Alpelisib in complete growth medium. The concentration range should typically span from 0.01 µM to 100 µM.[9] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Alpelisib. Include a vehicle control (DMSO) at the same final concentration as the highest Alpelisib dose.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the Alpelisib concentration and fitting the data to a dose-response curve. The IC50 for Alpelisib in MCF-7 cells is approximately 0.225 µM and in T47D cells is approximately 3.055 µM.[9]

Western Blot Analysis of PI3K Pathway Activation

This protocol is used to assess the effect of Alpelisib on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Breast cancer cell lysates (treated with Alpelisib)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473) at 1:1000 dilution, rabbit anti-total AKT at 1:1000 dilution, and a loading control like β-actin or GAPDH).[10][11]

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000-1:5000 dilution).[10]

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Alpelisib on pathway activation.

In Vivo Xenograft Model of Endocrine-Resistant Breast Cancer

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of Alpelisib.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)[4]

  • MCF-7 breast cancer cells[4]

  • Matrigel

  • Estrogen pellets (0.72 mg, 90-day release)[4]

  • Alpelisib

  • Vehicle control

Procedure:

  • Estrogen Supplementation: Implant an estrogen pellet subcutaneously into each mouse 2-3 days prior to cell injection to support the growth of the estrogen-dependent MCF-7 cells.[4]

  • Tumor Cell Implantation: Resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Alpelisib (e.g., 25-50 mg/kg) or vehicle control orally, once daily.

  • Efficacy Evaluation: Measure tumor volume with calipers twice weekly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow for Investigating Alpelisib Resistance

Alpelisib_Resistance_Workflow start Start with Alpelisib-sensitive breast cancer cell line culture Culture cells with increasing concentrations of Alpelisib start->culture select Select for resistant clones culture->select characterize Characterize resistant cells select->characterize viability Cell Viability Assay (confirm resistance) characterize->viability western Western Blot (analyze signaling pathways) characterize->western sequencing Genomic/Transcriptomic Sequencing characterize->sequencing identify Identify resistance mechanisms viability->identify western->identify sequencing->identify validate Validate mechanisms (e.g., siRNA, CRISPR) identify->validate therapies Test combination therapies to overcome resistance validate->therapies end End therapies->end

Caption: A typical experimental workflow for investigating acquired resistance to Alpelisib.

Conclusion

Alpelisib represents a significant advancement in the treatment of HR+/HER2-, PIK3CA-mutated advanced breast cancer by directly targeting a key driver of endocrine resistance. The in-depth technical information and detailed protocols provided in this guide are intended to facilitate further research into the mechanisms of Alpelisib action and the development of strategies to overcome potential resistance, ultimately improving outcomes for patients with this common subtype of breast cancer.

References

Methodological & Application

Alpelisib Hydrochloride: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib, also known as BYL-719, is a potent and selective oral inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer, leading to the hyperactivation of this pathway.[4][6] Alpelisib selectively targets this mutated isoform, thereby inhibiting downstream signaling and suppressing tumor growth.[1][7][8] This document provides detailed protocols for the in vitro evaluation of Alpelisib hydrochloride in cell culture, including cell viability assays and western blot analysis to assess pathway inhibition.

Mechanism of Action

Alpelisib specifically inhibits the p110α subunit of PI3K, which is a key enzyme in the PI3K/AKT/mTOR signaling cascade.[9][7] In cancers with PIK3CA mutations, this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[6][9] By inhibiting PI3Kα, Alpelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors such as AKT and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells harboring these mutations.[1][4][9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α) RTK->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Alpelisib Alpelisib Alpelisib->PI3Ka Inhibits

Figure 1: Alpelisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

Data Presentation: Alpelisib IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Alpelisib in various cancer cell lines.

Cell LineCancer TypePIK3CA StatusIC50 (µM)Incubation TimeReference
JuA1Canine HemangiosarcomaMutant (H1047L)11.2648 h[10][11]
7.3972 h[10][11]
JuB4Canine HemangiosarcomaMutant19.6248 h[10][11]
18.2372 h[10][11]
Re21Canine HemangiosarcomaWild-Type52.8548 h[10][11]
26.6372 h[10][11]
MG63OsteosarcomaNot Specified6-1572 h[12][13]
HOSOsteosarcomaNot Specified6-1572 h[12][13]
POS-1OsteosarcomaNot Specified6-1572 h[12][13]
MOS-JOsteosarcomaNot Specified6-1572 h[12][13]
BT-474Breast CancerMutantNot SpecifiedNot Specified[2]
T47DBreast CancerMutantNot SpecifiedNot Specified[2]
SKBR-3Breast CancerWild-TypeNot SpecifiedNot Specified[2]
MCF-7Breast CancerMutantNot SpecifiedNot Specified[2]
PIK3CA-mutant cell linesBreast CancerMutant0.185 - 0.288Not Specified[14]
PIK3CA-wildtype cell linesBreast CancerWild-Type> 1Not Specified[14]

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Alpelisib Stock Solution D Treat Cells with Varying Alpelisib Concentrations A->D B Cell Culture (PIK3CA mutant & wild-type) C Seed Cells in Multi-well Plates B->C C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot Analysis (p-AKT, total AKT) D->F G Data Analysis (IC50 Calculation) E->G

Figure 2: General experimental workflow for in vitro Alpelisib studies.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (molecular weight: 441.5 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Cell Culture

Materials:

  • Cancer cell lines of interest (e.g., with and without PIK3CA mutations)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability (MTT) Assay

Materials:

  • Cultured cells

  • Alpelisib stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.[10][11]

  • Allow the cells to attach by incubating for 24 hours.[10][11]

  • Prepare serial dilutions of Alpelisib in culture medium from the stock solution. A suggested concentration range is 0.01 µM to 100 µM.[15]

  • Remove the old medium and add 100 µL of the medium containing the various concentrations of Alpelisib to the respective wells. Include a vehicle control (DMSO-treated) group.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10][11][15]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Materials:

  • Cultured cells treated with Alpelisib

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Alpelisib at various concentrations (e.g., 10 µM) for a specified time (e.g., 6 hours).[10]

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of Alpelisib on the phosphorylation of AKT.

Expected Results

Treatment with Alpelisib is expected to decrease the viability of cancer cells in a dose- and time-dependent manner, particularly in cell lines harboring PIK3CA mutations.[10][11] Western blot analysis should demonstrate a reduction in the phosphorylation of AKT, a key downstream effector of PI3K, upon Alpelisib treatment, confirming the on-target activity of the inhibitor.[10][11] These in vitro assays are fundamental for characterizing the anti-cancer effects of Alpelisib and for identifying sensitive and resistant cell populations.

References

Application Notes and Protocols for Determining Alpelisib IC50 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib (BYL-719) is an orally bioavailable, potent, and selective inhibitor of the alpha-isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a frequent event in breast cancer.[2][4] Alpelisib specifically targets this mutated pathway, leading to the inhibition of downstream signaling, reduced cell proliferation, and increased apoptosis in cancer cells with PIK3CA mutations.[4][5] In 2019, the U.S. Food and Drug Administration (FDA) approved Alpelisib in combination with fulvestrant for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[6] The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of Alpelisib, providing a quantitative measure of its potency in specific cancer cell lines.

Signaling Pathway

Alpelisib exerts its therapeutic effect by inhibiting the PI3Kα isoform, which is a key component of the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to cell growth, proliferation, and survival. In breast cancers with activating PIK3CA mutations, this pathway is constitutively active. Alpelisib blocks the catalytic activity of the p110α subunit of PI3K, thereby inhibiting the entire downstream signaling cascade.[2][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Data Presentation: Alpelisib IC50 Values

The following table summarizes the reported IC50 values of Alpelisib in various breast cancer cell lines. These values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.

Cell LineSubtypePIK3CA Mutation StatusAlpelisib IC50 (µM)Assay UsedCitation
MCF-7HR+/HER2-Mutant (E545K)0.225MTT[7]
T47DHR+/HER2-Mutant (H1047R)3.055MTT[7]
BT-474HR+/HER2+Mutant (K111N)~1.0Not Specified[8]
SKBR-3HER2+Wild-Type~1.0Not Specified[8]
HCC1954HER2+Mutant (H1047R)~0.5Not Specified[8]
CAMA-1HR+/HER2-Wild-Type74.44Not Specified[9]
MDA-MB-231TNBCWild-Type81.71Not Specified[9]
MDA-MB-468TNBCWild-Type85.08Not Specified[9]

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

Cell Viability Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 of Alpelisib using a cell viability assay, such as MTT or CellTiter-Glo.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed breast cancer cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat cells with serial dilutions of Alpelisib incubate1->treat incubate2 Incubate for 72-96h treat->incubate2 add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent measure Measure absorbance or luminescence add_reagent->measure calculate Calculate IC50 value using non-linear regression measure->calculate end IC50 Determined calculate->end

Caption: General experimental workflow for determining the IC50 of Alpelisib.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Alpelisib (BYL-719)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the breast cancer cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[8][10]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[8][11]

  • Drug Treatment:

    • Prepare a stock solution of Alpelisib in DMSO.

    • Perform serial dilutions of Alpelisib in complete culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Alpelisib. Include a vehicle control (DMSO-treated) and a no-cell blank control.[8]

    • Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.[7][10]

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[8]

      • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • For CellTiter-Glo Assay:

      • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

      • Add 100 µL of CellTiter-Glo reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the Alpelisib concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response-variable slope) using appropriate software (e.g., GraphPad Prism).[7][12]

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is for assessing the on-target effect of Alpelisib by measuring the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and S6 ribosomal protein.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • Alpelisib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[8]

    • Treat the cells with various concentrations of Alpelisib for a specified time (e.g., 2, 6, 24 hours).[8]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.[8]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.[10]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins, normalizing to a loading control like GAPDH.[14]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the IC50 of Alpelisib in breast cancer cell lines and to confirm its mechanism of action by assessing the inhibition of the PI3K/Akt/mTOR signaling pathway. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued research and development of targeted therapies like Alpelisib.

References

Alpelisib Hydrochloride for In Vivo Xenograft Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib, an orally bioavailable alpha-specific PI3K inhibitor, has emerged as a significant therapeutic agent, particularly in cancers harboring activating mutations in the PIK3CA gene.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway, often through mutations in PIK3CA, is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[3][5] Alpelisib selectively inhibits the p110α isoform of PI3K, showing potent activity against the most common PIK3CA mutations, such as H1047R and E545K, at nanomolar concentrations.[5][6] In vivo xenograft studies are crucial for evaluating the anti-tumor efficacy and characterizing the pharmacokinetic and pharmacodynamic profiles of Alpelisib in a preclinical setting.[7][8]

These application notes provide detailed protocols and compiled data for conducting in vivo xenograft studies with Alpelisib hydrochloride.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Alpelisib specifically targets the p110α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][9] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[2][5] The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.[5] By inhibiting p110α, Alpelisib blocks the production of PIP3, thereby suppressing downstream signaling and leading to decreased tumor cell growth and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture 1. Cell Line Selection & Culture (PIK3CA-mutant) implantation 4. Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Model Selection (e.g., Nude Mice) animal_model->implantation drug_prep 3. Alpelisib Formulation treatment 7. Treatment Administration drug_prep->treatment tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 9. Endpoint Analysis (e.g., IHC, Western Blot) monitoring->endpoint data_analysis 10. Data Analysis & Interpretation endpoint->data_analysis

References

Application Notes and Protocols: Dosing and Administration of Alpelisib in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alpelisib, also known as BYL719, is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are common oncogenic drivers in various cancers, making Alpelisib a critical tool in preclinical cancer research.[2] The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Alpelisib's inhibitory action blocks this pathway, leading to decreased cellular proliferation and increased cell death.[1] These application notes provide detailed information and standardized protocols for the effective dosing and administration of Alpelisib in mouse models, a cornerstone for in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Data Presentation: Quantitative Summary

Table 1: Alpelisib Dosing Regimens in Mouse Models
Mouse StrainTumor ModelAlpelisib DoseAdministration RouteDosing ScheduleKey OutcomesReference(s)
NSG MiceMCF10A-PIK3CAH1047R Breast Cancer50 mg/kgOral GavageOnce daily; 5 days on, 2 days off, repeat after 1-week breakSignificantly delayed tumor formation.[3]
Athymic Nude MiceHCC1954 Breast Cancer Xenograft30 mg/kgOral GavageDailySignificantly reduced tumor growth when combined with trastuzumab.[4]
C57Bl/6J MiceMOS-J Osteosarcoma12.5 and 50 mg/kgOral AdministrationDailySignificantly reduced tumor volumes.[5]
Rj:NMRI-nude MiceHOS-MNNG Osteosarcoma50 mg/kgOral AdministrationDailySignificantly reduced tumor growth.[5]
Athymic Nude MiceRat1-myr-p110α Xenograft12.5, 25, and 50 mg/kgOral GavageSingle or repeated daily dosesDose-dependent tumor growth inhibition and regressions.[6][7]
Middle-aged C57BL/6J MiceNon-tumor (Aging Study)0.3 g/kg in dietDiet IncorporationAd libitum for 6 weeksLong-term efficacy in suppressing insulin signaling without major toxicity.[8][9]
Middle-aged C57BL/6J MiceNon-tumor (PK Study)3.6 mg/kgOral GavageSingle doseHigher peak plasma concentration compared to diet administration.[8][9]
Table 2: Pharmacokinetic Parameters of Alpelisib in Rodents
Species / ModelDose & RoutePeak Plasma Concentration (Cmax)Half-life (t½)Key NotesReference(s)
Middle-aged Mice3.6 mg/kg (Oral Gavage)9.2 µM~1.5 hoursSingle bolus administration leads to a higher peak concentration.[8][9][10]
Middle-aged Mice0.3 g/kg (in Diet)3.6 µM~1.5 hoursDiet incorporation results in lower but more sustained exposure.[8][9][10]
Female Sprague Dawley Rats1 mg/kg (Intravenous)Not Applicable2.9 ± 0.2 hoursProvides a baseline for elimination half-life.[5]
Athymic Nude Mice12.5, 25, 50 mg/kg (Oral)Dose-dependentNot specifiedDrug exposure in tumor and plasma paralleled pathway inhibition.[6][7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Alpelisib and a typical experimental workflow for in vivo studies.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Alpelisib Alpelisib (BYL719) Alpelisib->PI3K Inhibition

Caption: Alpelisib selectively inhibits the p110α subunit of PI3K.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture 1. Tumor Cell Culture/Expansion implantation 2. Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (e.g., to ~150-200 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization dosing 5. Administer Alpelisib and Vehicle Control randomization->dosing monitoring 6. Monitor Tumor Volume and Body Weight dosing->monitoring endpoint 7. Euthanize at Endpoint monitoring->endpoint tissue_collection 8. Collect Tumors and Plasma endpoint->tissue_collection analysis 9. PK/PD and Histological Analysis tissue_collection->analysis

Caption: Workflow for in vivo efficacy testing of Alpelisib.

Dosing_Logic cluster_input Input cluster_process Pharmacokinetics & Pharmacodynamics cluster_output Output Dose Alpelisib Dose (e.g., 30-50 mg/kg) PK Drug Exposure (Plasma/Tumor Conc.) Dose->PK Route Administration Route (e.g., Oral Gavage) Route->PK Schedule Dosing Schedule (e.g., Daily) Schedule->PK PD Target Engagement (PI3K Pathway Inhibition) PK->PD Toxicity Toxicity (Body Weight, etc.) PK->Toxicity Efficacy Biological Effect (Tumor Growth Inhibition) PD->Efficacy

Caption: Relationship between dosing, PK/PD, and outcomes.

Experimental Protocols

Protocol 1: Preparation of Alpelisib for Oral Gavage (Solution)

This protocol is adapted from methodologies used in preclinical studies.[4][5][11]

Materials:

  • Alpelisib (BYL719) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer and/or magnetic stirrer

Vehicle Composition:

  • 10% DMSO

  • 40% PEG400

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 100 µL for a 20-25g mouse). Calculate the mass of Alpelisib required for your target concentration (e.g., for a 50 mg/kg dose in a 25g mouse at 100 µL, the concentration is 12.5 mg/mL).

  • Dissolve Alpelisib in DMSO: Weigh the calculated amount of Alpelisib powder and place it in a sterile tube. Add the required volume of DMSO (10% of the final volume) to the powder. Vortex or sonicate until the Alpelisib is completely dissolved.

  • Add Co-solvents: Add PEG400 (40% of the final volume) to the DMSO-Alpelisib mixture. Mix thoroughly.

  • Add Surfactant: Add Tween-80 (5% of the final volume) and mix again until the solution is homogeneous.

  • Add Saline: Add the final volume of saline (45% of the final volume) and mix until a clear, uniform solution is achieved.

  • Storage and Administration: Prepare this formulation fresh daily. Before administration, visually inspect the solution for any precipitation. Administer the calculated volume to each mouse via oral gavage using an appropriate gauge feeding needle.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of Alpelisib.[3][4][6]

Materials and Animals:

  • Immunocompromised mice (e.g., Athymic Nude, NSG)

  • Tumor cells with a PIK3CA mutation (e.g., HCC1954, MCF10A-PIK3CAH1047R)

  • Cell culture medium, serum, and supplements

  • Matrigel (or similar basement membrane matrix)

  • Alpelisib formulation (see Protocol 1) and vehicle control

  • Calipers for tumor measurement

  • Anesthesia and euthanasia supplies

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin measuring tumors with calipers 2-3 times per week once they are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Randomization and Treatment Initiation:

    • When the average tumor volume reaches a predetermined size (e.g., 150-200 mm3), randomize the mice into treatment groups (e.g., Vehicle, Alpelisib 50 mg/kg). Ensure the average tumor volume is similar across all groups.

    • Begin daily treatment administration via oral gavage as per the chosen dosing schedule.

  • In-life Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm3) or after a fixed duration.

    • At the endpoint, euthanize the mice according to approved institutional protocols.

    • Collect blood for pharmacokinetic analysis and excise tumors for pharmacodynamic (e.g., Western blot for p-AKT) and histological analysis.[6][7]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Analyze the statistical significance of differences in tumor growth between the treatment and control groups. Calculate metrics such as Tumor Growth Inhibition (TGI).

References

Application Notes and Protocols: Alpelisib Combination Therapy with Fulvestrant in Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of alpelisib in combination with fulvestrant, a therapeutic strategy primarily for hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations. The protocols outlined below are based on established methodologies in cancer research and are intended to serve as a guide for investigating the efficacy and mechanism of action of this combination therapy in laboratory settings.

Introduction

Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2] The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated genes in breast cancer, leading to the constitutive activation of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[2][4] By specifically targeting PI3Kα, alpelisib aims to block this aberrant signaling cascade in cancer cells.[1]

Fulvestrant is a selective estrogen receptor (ER) downregulator (SERD).[5] It binds to the estrogen receptor with high affinity, leading to its degradation and thereby blocking downstream estrogen-mediated signaling, which is a key driver in HR+ breast cancer.[5] The combination of alpelisib and fulvestrant offers a dual-targeted approach, simultaneously inhibiting the PI3K pathway and the ER signaling pathway, which has shown synergistic anti-tumor effects in preclinical models and clinical trials.[6][7][8]

Data Presentation

In Vitro Efficacy of Alpelisib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of alpelisib in various PIK3CA-mutant breast cancer cell lines, demonstrating its potency as a single agent.

Cell LinePIK3CA Mutation StatusAlpelisib IC50 (nM)Reference
MCF-7E545K0.29[9]
T47DH1047RNot Specified[10]
EFM-19Not SpecifiedNot Specified[11]
HCC1428Not SpecifiedNot Specified[10]
ZR-75-1Not SpecifiedNot Specified[10]
CAMA-1Not SpecifiedNot Specified[10]
In Vivo Efficacy of Alpelisib and Fulvestrant Combination

This table presents data on the in vivo efficacy of alpelisib and fulvestrant combination therapy in xenograft models of breast cancer.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Key FindingsReference
EFM19-PRPalbociclib + Fulvestrant + AlpelisibNot QuantifiedSignificantly reduced tumor growth compared to palbociclib + fulvestrant.[11]
HCC1500Ribociclib + Fulvestrant + AlpelisibNot QuantifiedSignificantly reduced tumor growth compared to ribociclib + fulvestrant.[11]
MCF-7Fulvestrant (5 mg/mouse, s.c., weekly)Complete blockade of tumor growth for at least 4 weeks.Fulvestrant alone demonstrates significant tumor growth inhibition.[9]

Signaling Pathways and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway with Alpelisib Inhibition

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Alpelisib Alpelisib Alpelisib->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of Alpelisib.

Estrogen Receptor (ER) Signaling Pathway and Fulvestrant Action

ER_Pathway cluster_nucleus Nuclear Events Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binding ER_dimer ER Dimerization ER->ER_dimer Proteasome Proteasomal Degradation ER->Proteasome Degradation Fulvestrant Fulvestrant Fulvestrant->ER Binding & Inhibition ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Select PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) culture Cell Culture start_vitro->culture treatment Treat with Alpelisib, Fulvestrant, and Combination culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-AKT, total AKT, ERα) treatment->western start_vivo Establish Xenograft Model (e.g., implant MCF-7 cells in immunodeficient mice) viability->start_vivo Inform In Vivo Dosing tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization drug_admin Administer Alpelisib (p.o.), Fulvestrant (s.c.), and Combo randomization->drug_admin tumor_measurement Measure Tumor Volume and Body Weight drug_admin->tumor_measurement endpoint Endpoint Analysis: Tumor Growth Inhibition, Western Blot of Tumors tumor_measurement->endpoint

References

Application Notes and Protocols: Utilizing Alpelisib with CDK4/6 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Alpelisib, a specific inhibitor of the p110α isoform of phosphatidylinositol-3-kinase (PI3K), with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a promising therapeutic strategy in various cancers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer and colorectal cancer.[1][2] Alpelisib targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][3][4] CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, target the cell cycle machinery by preventing the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest.[5][6][7]

Preclinical studies have demonstrated a synergistic anti-proliferative effect when combining Alpelisib with CDK4/6 inhibitors.[1][2][8][9][10][11] This synergy is attributed to the dual blockade of two critical cancer signaling pathways, potentially overcoming resistance mechanisms that may arise from single-agent therapies.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the combination of Alpelisib and CDK4/6 inhibitors in a preclinical setting.

Data Presentation

The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic effects of combining Alpelisib with CDK4/6 inhibitors.

Table 1: In Vitro Efficacy of Alpelisib and Ribociclib in Colorectal Cancer Cell Lines [2]

Cell LinePIK3CA/KRAS StatusAlpelisib IC50 (µM)Ribociclib IC50 (µM)Combination Index (CI) at ED50Combination Index (CI) at ED75Combination Index (CI) at ED90
Caco-2Wild-type/Wild-type1.547>150.820.650.54
LS1034Wild-type/Mutated0.3131.1260.160.230.33
SNUC4Mutated/Wild-type0.4410.2590.650.580.52
DLD-1Mutated/Mutated1.307>150.430.360.31

Table 2: In Vivo Efficacy of Alpelisib and Palbociclib in a Breast Cancer Xenograft Model [12][13]

Treatment GroupDosing RegimenMean Tumor Volume Change
Vehicle-Tumor Growth
Alpelisib25 mg/kg, oral gavage, 5 days/weekModerate Tumor Inhibition
Palbociclib + FulvestrantPalbociclib: 25 mg/kg, oral gavage, 5 days/week; Fulvestrant: 100 mg/kg, s.c., weeklySignificant Tumor Inhibition
Alpelisib + Palbociclib + FulvestrantAlpelisib: 25 mg/kg, oral gavage, 5 days/week; Palbociclib: 25 mg/kg, oral gavage, 5 days/week; Fulvestrant: 100 mg/kg, s.c., weeklyTumor Regression

Signaling Pathways and Experimental Workflow

Signaling Pathways

PI3K_CDK46_pathway

Experimental Workflow

experimental_workflow start Start: Cancer Cell Lines (e.g., Breast, Colorectal) cell_viability cell_viability start->cell_viability synergy synergy cell_cycle cell_cycle synergy->cell_cycle western_blot western_blot synergy->western_blot xenograft xenograft synergy->xenograft treatment treatment xenograft->treatment tumor_measurement tumor_measurement treatment->tumor_measurement

Synergistic Mechanism

synergistic_mechanism Alpelisib Alpelisib PI3K_Pathway PI3K/AKT/mTOR Pathway Inhibition Alpelisib->PI3K_Pathway CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Pathway CDK4/6-Rb Pathway Inhibition CDK46_Inhibitor->CDK46_Pathway Reduced_Proliferation Reduced Cell Proliferation PI3K_Pathway->Reduced_Proliferation G1_Arrest G1 Cell Cycle Arrest CDK46_Pathway->G1_Arrest Synergistic_Effect Synergistic Anti-Tumor Effect Reduced_Proliferation->Synergistic_Effect G1_Arrest->Synergistic_Effect

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is adapted for assessing the impact of Alpelisib and CDK4/6 inhibitors on the viability of adherent cancer cell lines.[14][15][16][17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Alpelisib and CDK4/6 inhibitor stock solutions

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of Alpelisib and the CDK4/6 inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

  • Remove the methanol and let the plates air dry completely.

  • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plates gently with water until the excess dye is removed. Air dry the plates.

  • Solubilize the bound dye by adding 100 µL of methanol to each well and incubate for 20 minutes on a shaker.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the analysis of cell cycle distribution following treatment with Alpelisib and CDK4/6 inhibitors using propidium iodide (PI) staining.[6][16][18]

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated proteins such as p-Rb, p-AKT, and p-S6.[9][19][20][21][22][23]

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Rb, anti-p-AKT, anti-p-S6, and loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a relatively rapid and cost-effective in vivo model to assess tumor growth and response to treatment.[18][22][24][25][26]

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Cancer cell suspension

  • Matrigel (optional)

  • Alpelisib and CDK4/6 inhibitor solutions

  • Stereomicroscope

Procedure:

  • Incubate fertilized eggs at 37.5°C with 60% humidity.

  • On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.

  • On ED7, gently place a silicon ring on the CAM and implant 1-2 x 10^6 cancer cells (resuspended in serum-free medium, optionally mixed with Matrigel) onto the CAM within the ring.

  • On ED10, once tumors are visible, topically apply the vehicle control, single agents, or the drug combination onto the tumors daily.

  • On ED17, excise the tumors, measure their weight and volume.

  • (Optional) Process the tumors for histological analysis (e.g., H&E staining, Ki-67 staining).

In Vivo Mouse Xenograft Model

This protocol describes a subcutaneous xenograft model in immunocompromised mice.[12][13][27]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell suspension

  • Matrigel (optional)

  • Alpelisib and CDK4/6 inhibitor formulations for oral gavage and/or subcutaneous injection

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in serum-free medium, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, Alpelisib alone, CDK4/6 inhibitor alone, combination).

  • Administer the drugs at the predetermined doses and schedules (e.g., daily oral gavage for Alpelisib and the CDK4/6 inhibitor).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Assessing the Synergistic Effects of Alpelisib and Anti-HER2 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of alpelisib, a selective PI3Kα inhibitor, with anti-HER2 therapies such as trastuzumab, presents a promising strategy for treating HER2-positive (HER2+) breast cancer, particularly in tumors harboring PIK3CA mutations.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are a common mechanism of resistance to anti-HER2 therapies.[1][3] By simultaneously targeting the HER2 receptor and the downstream PI3K/AKT/mTOR signaling pathway, this combination therapy can overcome resistance and induce a synergistic anti-tumor effect.[1][4][5] These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the synergistic effects of alpelisib and anti-HER2 agents.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the synergistic effects of alpelisib and anti-HER2 therapy in various HER2+ breast cancer cell lines.

Table 1: IC50 Values of Alpelisib and Trastuzumab in HER2+ Breast Cancer Cell Lines

Cell LinePIK3CA StatusAlpelisib IC50 (µM)Trastuzumab IC50 (µg/mL)Reference
KPL4Mutant0.48>100 (Resistant)[1]
HCC1954Mutant1.2~10 (Resistant)[1][6]
BT474Wild-type2.5~10 (Sensitive)[1][7]
SKBR3Wild-type4.1~10 (Sensitive)[1][7]

Table 2: Combination Index (CI) for Alpelisib and Trastuzumab Combination Therapy

Cell LinePIK3CA StatusCombination Index (CI)InterpretationReference
HCC1954Mutant0.24Strong Synergy[1]
KPL4Mutant0.36Synergy[1]

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways

The synergistic effect of combining alpelisib and anti-HER2 therapy stems from the dual blockade of two critical signaling pathways in cancer cell growth and survival.

Synergy_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Trastuzumab Anti-HER2 Therapy (e.g., Trastuzumab) Trastuzumab->HER2 Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay CellCulture Cell Culture (HER2+ cell lines) Treatment Treat with Alpelisib, Anti-HER2 therapy, and Combination CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (PI3K/AKT pathway) Treatment->WesternBlot SynergyAnalysis Synergy Analysis (Chou-Talalay CI) Viability->SynergyAnalysis Xenograft Xenograft Model (HCC1954 cells in mice) InVivoTreatment Treat with Alpelisib, Trastuzumab, and Combination Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume InVivoTreatment->TumorMeasurement EfficacyAnalysis Analyze Anti-tumor Efficacy TumorMeasurement->EfficacyAnalysis

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated AKT (p-AKT) Following Alpelisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib (brand name Piqray) is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/AKT pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in various cancers, including breast cancer.[4] Alpelisib's targeted inhibition of PI3Kα blocks the downstream phosphorylation and activation of AKT, a serine/threonine kinase.[5] The phosphorylation of AKT at serine 473 (p-AKT Ser473) is a well-established biomarker for the activation of the PI3K/AKT pathway.[3] Therefore, Western blotting for p-AKT (Ser473) is a fundamental technique to assess the pharmacodynamic efficacy of Alpelisib.

These application notes provide a detailed protocol for performing a Western blot to measure the levels of p-AKT (Ser473) in cultured cancer cells following treatment with Alpelisib.

Signaling Pathway

Alpelisib specifically targets and inhibits the p110α subunit of PI3K. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased recruitment and subsequent phosphorylation of AKT at Serine 473 by mTORC2, effectively downregulating the signaling cascade.

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment pAKT p-AKT (Ser473) Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) pAKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Alpelisib Alpelisib Alpelisib->PI3K Inhibition

PI3K/AKT Signaling Pathway and Alpelisib's Mechanism of Action.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analyses showing the dose-dependent and time-course effects of Alpelisib on p-AKT (Ser473) levels in a PIK3CA-mutant breast cancer cell line (e.g., T47D). The data is presented as the relative intensity of the p-AKT band normalized to the total AKT band, and subsequently normalized to the vehicle control.

Table 1: Dose-Dependent Inhibition of p-AKT (Ser473) by Alpelisib

Alpelisib Concentration (nM)Treatment Time (hours)Relative p-AKT/Total AKT Ratio (Normalized to Vehicle)
0 (Vehicle)241.00
10240.75
50240.42
100240.21
500240.08
1000240.05

Table 2: Time-Course of p-AKT (Ser473) Inhibition by Alpelisib

Alpelisib Concentration (nM)Treatment Time (hours)Relative p-AKT/Total AKT Ratio (Normalized to Vehicle)
10001.00
10020.68
10060.35
100120.23
100240.20
100480.18

Experimental Protocols

This section provides a detailed methodology for conducting a Western blot to analyze p-AKT levels following Alpelisib treatment.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Plate cells - Treat with Alpelisib/Vehicle B 2. Cell Lysis - Wash with ice-cold PBS - Add lysis buffer with phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. Sample Preparation - Add Laemmli buffer - Boil to denature proteins C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer to PVDF membrane E->F G 7. Immunoblotting - Block with 5% BSA - Incubate with primary antibody (anti-p-AKT) - Incubate with HRP-conjugated secondary antibody F->G H 8. Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Stripping and Re-probing - Strip membrane - Re-probe with anti-total AKT and loading control H->I J 10. Data Analysis - Densitometry - Normalize p-AKT to total AKT I->J

Western Blot Experimental Workflow.

Materials and Reagents
  • Cell Line: PIK3CA-mutant breast cancer cell line (e.g., T47D, MCF-7)

  • Alpelisib: Prepare stock solutions in DMSO.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • Running Buffer (1X)

  • Transfer Buffer (1X)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473) monoclonal antibody

    • Rabbit anti-total AKT monoclonal antibody

    • Mouse or Rabbit anti-GAPDH or β-actin monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Stripping Buffer

Detailed Methodology
  • Cell Culture and Treatment:

    • Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • The next day, treat the cells with the desired concentrations of Alpelisib or vehicle (DMSO) for the specified time points.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation:

    • Add 4X Laemmli sample buffer to the normalized protein lysates.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA for blocking is recommended for phospho-specific antibodies to reduce background noise from phosphoproteins present in milk.[1][6]

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To normalize the p-AKT signal, the membrane can be stripped of the bound antibodies.

    • After stripping, wash the membrane thoroughly and re-block.

    • Incubate with the primary antibody for total AKT, followed by the appropriate secondary antibody and detection.

    • Repeat the process for a loading control antibody (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AKT signal to the total AKT signal for each sample.

    • Further normalize the p-AKT/total AKT ratio to the vehicle-treated control to determine the relative inhibition.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak p-AKT Signal Low basal p-AKT levels.Stimulate cells with a growth factor (e.g., insulin, EGF) before Alpelisib treatment.[1]
Phosphatase activity during lysis.Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[1]
Insufficient protein loaded.Load a higher amount of total protein (30-50 µg).[1]
Suboptimal antibody dilution.Perform an antibody titration to determine the optimal concentration.[1]
High Background Blocking agent.Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[1][6]
Insufficient washing.Increase the number and duration of wash steps with TBST.[1]
Primary or secondary antibody concentration too high.Reduce the antibody concentration.
Multiple Bands Non-specific antibody binding.Optimize blocking and antibody concentrations. Ensure the primary antibody is specific for p-AKT (Ser473).
Protein degradation.Use fresh samples and ensure protease inhibitors are active.
Inconsistent Loading Inaccurate protein quantification.Be meticulous with the protein assay and sample loading.
Always normalize to a reliable loading control (e.g., GAPDH, β-actin) and to total AKT.

References

Application Notes and Protocols for Assessing Cell Viability in Alpelisib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpelisib (brand name Piqray) is an orally bioavailable inhibitor of phosphatidylinositol 3-kinase (PI3K) with high specificity for the p110α isoform, encoded by the PIK3CA gene.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Mutations in the PIK3CA gene are among the most common genetic alterations in human cancers, leading to the hyperactivation of this pathway and promoting tumorigenesis.[4][7] Alpelisib's targeted action against the p110α isoform makes it a crucial therapeutic agent for cancers harboring PIK3CA mutations, particularly in HR-positive, HER2-negative advanced breast cancer.[2][4]

Assessing the cytotoxic and cytostatic effects of Alpelisib is fundamental to understanding its therapeutic potential and mechanisms of action. Cell viability assays are essential tools for quantifying the dose-dependent effects of Alpelisib on cancer cell lines, determining key parameters such as the half-maximal inhibitory concentration (IC50), and elucidating potential resistance mechanisms.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Alpelisib exerts its anti-tumor effects by inhibiting the p110α catalytic subunit of PI3K.[1][8] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is downregulated, resulting in reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells that depend on this pathway for survival.[3][4]

References

Preparation of Alpelisib Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Alpelisib hydrochloride solutions in a research setting. The following protocols and data are intended to ensure consistent and reproducible results in preclinical studies targeting the PI3K/AKT/mTOR signaling pathway.

Introduction to Alpelisib

Alpelisib is a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making it a key therapeutic target. Alpelisib has shown efficacy in targeting cancers with mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.

This document outlines detailed procedures for the preparation of this compound solutions for both in vitro and in vivo experiments, along with protocols for common downstream analyses.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for its biological activity in experimental systems. The solubility of Alpelisib can be influenced by its form (free base vs. hydrochloride salt) and the pH of the solvent. Alpelisib is a weakly basic compound with pH-dependent solubility, being more soluble in acidic conditions.

Table 1: Solubility of Alpelisib and this compound in Common Solvents

Compound FormSolventSolubilityNotes
AlpelisibDMSO83.33 mg/mL (188.76 mM)Ultrasonic treatment may be needed.
AlpelisibDMSO240 mg/mL (543.64 mM)Sonication is recommended.
AlpelisibEthanol2 mg/mL (4.53 mM)Sonication is recommended.
This compoundDMSO96 mg/mL (200.86 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.
This compoundEthanol3 mg/mL
AlpelisibWaterPractically insoluble (0.02 mg/mL)
This compoundWaterInsoluble
Alpelisib0.1 N HCl (pH 1)3.42 - 3.64 mg/mL

Experimental Protocols

Preparation of this compound Solutions for In Vitro Studies

For most in vitro cell-based assays, this compound is first dissolved in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then further diluted in a cell culture medium to the desired final concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile, pyrogen-free cell culture medium

Protocol for 10 mM Stock Solution:

  • Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is approximately 478.9 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.79 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Working Solution Preparation:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Dilute the stock solution in a pre-warmed cell culture medium to the final desired concentration immediately before use. For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.

  • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Preparation of this compound Formulations for In Vivo Studies

Oral administration is the most common route for Alpelisib in animal studies, reflecting its clinical use. Due to its poor aqueous solubility, this compound is typically formulated as a suspension for oral gavage.

Table 2: Recommended Formulations for Oral Administration of Alpelisib in Rodents

Formulation ComponentsFinal ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (clear solution)Add solvents sequentially and ensure clarity before adding the next.
0.5% Methyl cellulose / 0.5% Tween-80 in Saline10 mg/mL (suspension)Requires sonication.
1% Carboxymethyl cellulose (CMC) / 0.5% Tween-80 in Saline10 mg/mL (suspension)Requires sonication.
10% DMSO, 90% corn oil≥ 2.08 mg/mL (clear solution)

Protocol for an Oral Suspension (Example: 0.5% Methyl cellulose / 0.5% Tween-80):

  • Weigh the required amount of this compound.

  • Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween-80 in saline.

  • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.

  • Use an ultrasonic bath to reduce particle size and improve the homogeneity of the suspension.

  • Prepare the formulation fresh daily and keep it under constant agitation during administration to ensure consistent dosing.

Application in Key Experiments

Cell Viability Assays (

Troubleshooting & Optimization

Alpelisib hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Alpelisib hydrochloride. This guide provides researchers, scientists, and drug development professionals with essential information on solubility, solution preparation, and troubleshooting for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Alpelisib and how does it work?

A: Alpelisib is an orally bioavailable small molecule that selectively inhibits the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR pathway is a critical signaling pathway for cellular proliferation, growth, and survival, and it is frequently overactivated in cancer.[2][4] Alpelisib targets the p110α catalytic subunit of PI3K, including common mutant forms, thereby blocking the downstream signaling cascade and reducing tumor growth.[2][5][6] It is the first PI3K inhibitor approved for treating certain types of advanced breast cancer with PIK3CA mutations.[2][5][7]

Q2: In which solvents is this compound soluble?

A: this compound has high solubility in DMSO. It has limited solubility in ethanol and is practically insoluble in water, especially at neutral and basic pH.[8][9][10] Its solubility is pH-dependent, showing higher solubility in acidic conditions.[8] For detailed quantitative data, please refer to the solubility tables below.

Q3: How should I store this compound powder and stock solutions?

A:

  • Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[1][9]

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. In a solvent like DMSO, solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[9]

Troubleshooting Guide

Q1: I'm having trouble completely dissolving this compound in DMSO. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[9][10] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Sonication: Gentle warming and sonication can help break up particles and facilitate dissolution.[1]

  • Check Concentration: Ensure you are not trying to prepare a solution that exceeds the maximum solubility limit (see tables below).

Q2: My this compound solution appears to have precipitated after being added to an aqueous buffer or cell culture medium. How can I prevent this?

A: This is expected, as this compound is practically insoluble in aqueous solutions at neutral pH.[8][9] The final concentration of the organic solvent (like DMSO) in your aqueous medium must be kept low enough to maintain solubility, typically well below 1%.

  • Workflow: First, prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your aqueous buffer or medium to reach the desired final concentration for your experiment. The key is to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent localized precipitation.

Q3: Why is the solubility of Alpelisib (free base) different from this compound?

A: this compound is the salt form of Alpelisib. The hydrochloride salt is generally used to improve properties like stability and handling. However, the solubility characteristics can differ significantly from the free base form. It is crucial to use the solubility data specific to the form of the compound you are working with. For instance, some vendors report the solubility of the free base in DMSO to be as high as 240 mg/mL, while the hydrochloride salt is reported around 96 mg/mL.[1][9]

Data Presentation: Solubility Tables

Table 1: Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO 96 200.86 Use fresh, anhydrous DMSO as moisture can reduce solubility.[9]
Ethanol 3 6.27 -

| Water | Insoluble | - | Practically insoluble (0.02 mg/mL).[8] |

Table 2: pH-Dependent Aqueous Solubility of Alpelisib (Free Base) at 37°C

pH Solubility (mg/mL) Condition
1.0 3.64 0.1N HCl[8]
1.1 1.43 Simulated Gastric Fluid[8]

| >3.0 | < 0.09 | - |

Experimental Protocols & Workflows

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 477.93 g/mol ). To prepare 1 mL of a 100 mM solution, you would need 47.79 mg.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO.

  • Dissolve: Vortex the solution and use an ultrasonic bath if necessary to ensure the compound is completely dissolved.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.

Protocol 2: Formulation for In Vivo Oral Administration (Example)

This protocol describes a common vehicle for oral gavage in animal studies. The final solution is a suspension.

  • Prepare Stock: Start with a concentrated, clear stock solution of this compound in 100% DMSO (e.g., 96 mg/mL).[9]

  • Add Co-solvents: For a 1 mL final working solution, follow these steps in order, ensuring the solution is mixed evenly after each addition:[9]

    • Take 50 µL of the 96 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween® 80 and mix until the solution is clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • Administer: Use the mixed solution immediately for optimal results.[9]

Visualizations

Alpelisib Mechanism of Action

Alpelisib selectively inhibits the p110α subunit of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway, when activated by growth factors, promotes cell survival, proliferation, and growth. By blocking PI3Kα, Alpelisib disrupts this cascade in cancer cells, particularly those with activating PIK3CA mutations.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Experimental Workflow: Stock Solution Preparation

This diagram illustrates the standard procedure for preparing a stock solution of this compound for laboratory use.

Stock_Solution_Workflow start Start weigh Weigh Alpelisib Hydrochloride Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing an this compound stock solution.

References

Technical Support Center: Overcoming Alpelisib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering alpelisib resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My PIK3CA-mutant cancer cell line has developed resistance to alpelisib. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to alpelisib in PIK3CA-mutant cancer cell lines can arise from several molecular alterations. One of the most frequently observed mechanisms is the functional loss of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/AKT pathway.[1][2][3] Loss of PTEN can occur through copy number deletion or mutations, leading to the reactivation of downstream signaling, including AKT, even in the presence of alpelisib.[1][2][3]

Other significant resistance mechanisms include:

  • Secondary mutations in PIK3CA : These mutations can emerge within the drug-binding pocket of the p110α catalytic subunit, which is encoded by PIK3CA, thereby reducing the binding affinity of alpelisib.[4][5][6]

  • Activating mutations in AKT1 : Emergence of activating mutations in AKT1, a downstream effector of PI3K, can also confer resistance to alpelisib by driving signaling independent of PI3Kα.[4]

  • Downregulation of FOXO3 : Reduced levels of the transcription factor FOXO3 have been shown to decrease sensitivity to PI3Kα inhibitors like alpelisib.[7]

  • Activation of bypass signaling pathways : Upregulation of alternative signaling pathways, such as the MAPK pathway, can compensate for the inhibition of the PI3K pathway.[4]

Q2: How can I confirm if PTEN loss is the cause of alpelisib resistance in my cell line?

A2: To investigate if PTEN loss is mediating alpelisib resistance, you can perform the following experiments:

  • Western Blotting : Compare the PTEN protein expression levels between your parental (sensitive) and alpelisib-resistant cell lines. A significant reduction or complete loss of PTEN protein in the resistant cells would be a strong indicator.

  • Genomic Analysis : Conduct whole-exome sequencing (WES) or targeted sequencing of the PTEN gene to identify mutations or copy number variations.[1] In some reported alpelisib-resistant gastric cancer cell lines, PTEN loss was linked to a copy number deletion and a frameshift mutation in one cell line (SNU601-R), and a complete loss of both homologous alleles in another (AGS-R).[1]

  • Phospho-protein analysis : Assess the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT and PRAS40.[1][2][3] Increased phosphorylation of these proteins in the resistant cells, despite alpelisib treatment, would suggest pathway reactivation, which is consistent with PTEN loss.

Q3: What are the recommended strategies to overcome alpelisib resistance?

A3: Several strategies have been shown to be effective in overcoming alpelisib resistance in preclinical models. The choice of strategy will depend on the underlying resistance mechanism.

  • Combination Therapy : This is a widely explored and promising approach.

    • AKT Inhibitors : For resistance driven by PTEN loss or AKT activation, combining alpelisib with an AKT inhibitor, such as capivasertib, has demonstrated significant cytotoxic effects.[1][2][3]

    • mTOR Inhibitors : In cases where the mTOR pathway is reactivated, combining alpelisib with an mTOR inhibitor like MLN0128 can synergistically suppress cancer cell growth.[8]

    • CDK4/6 Inhibitors : For hormone receptor-positive (ER+) breast cancers, a triple combination of alpelisib, a CDK4/6 inhibitor (e.g., palbociclib), and an ER degrader (e.g., fulvestrant) has shown efficacy in overcoming resistance.[8][9]

    • Chemotherapy : The combination of the AKT inhibitor capivasertib with SN38 (the active metabolite of irinotecan) has been shown to be effective in alpelisib-resistant gastric cancer cells with PTEN loss.[1][2][3]

  • Next-Generation PI3Kα Inhibitors : For resistance caused by secondary PIK3CA mutations in the drug-binding site, novel allosteric pan-mutant-selective PI3Kα inhibitors, such as RLY-2608, may be effective as they bind to a different region of the protein.[4][5][6][10][11]

Troubleshooting Guides

Problem: My alpelisib-resistant cell line shows high levels of phosphorylated AKT (p-AKT) even with alpelisib treatment.

Possible Cause Suggested Solution
PTEN Loss 1. Confirm PTEN loss via Western blot and genomic analysis. 2. Treat cells with a combination of alpelisib and an AKT inhibitor (e.g., capivasertib, ipatasertib, MK-2206).[1]
Activating AKT1 Mutation 1. Sequence the AKT1 gene to identify potential activating mutations. 2. Treat cells with a pan-AKT inhibitor like ipatasertib.[4]
Feedback activation of p110β In PTEN-null tumors, inhibition of p110α can lead to a feedback loop resulting in the activation of p110β, another PI3K isoform, which then reactivates AKT.[12] Consider using a dual p110α/p110β inhibitor or combining alpelisib with a p110β-selective inhibitor.

Problem: My cells have acquired a new mutation in PIK3CA and are no longer responsive to alpelisib.

Possible Cause Suggested Solution
Mutation in the alpelisib-binding pocket 1. Confirm the location of the secondary PIK3CA mutation through sequencing. 2. Test the efficacy of an allosteric PI3Kα inhibitor that binds to a different site on the p110α protein.[4][5][6][10][11]

Quantitative Data Summary

Table 1: Examples of Acquired Alpelisib Resistance in Gastric Cancer Cell Lines

Cell LineParental IC50 (Alpelisib)Resistant IC50 (Alpelisib)Fold Increase in ResistanceResistance Mechanism
SNU601~1 µM~23 µM~23-foldPTEN copy number loss and frameshift mutation.[1]
AGS~1.5 µM~24 µM~16-foldLoss of both homologous PTEN alleles.[1]

Table 2: Efficacy of Combination Therapies in Overcoming Alpelisib Resistance

Resistant Cell LineCombination TherapyObserved Effect
SNU601-R, AGS-RCapivasertib (AKT inhibitor) + SN38Superior cytotoxic effects compared to single agents; significant reduction in colony and sphere formation.[1][2][3]
T47D (engineered with AKT1 E17K or Q79K)Ipatasertib (AKT inhibitor)Maintained inhibitory effect, unlike alpelisib and inavolisib which showed increased IC50.[4]
SNU387-H1047R, SNU449-H1047R (HCC)Alpelisib + MLN0128 (mTOR inhibitor)Synergistic suppression of cell growth.[8]
SNU387-H1047R, SNU449-H1047R (HCC)Alpelisib + Palbociclib (CDK4/6 inhibitor)Synergistic suppression of cell growth.[8]

Experimental Protocols

1. Development of Acquired Alpelisib-Resistant Cell Lines

This protocol describes a general method for generating alpelisib-resistant cancer cell lines through prolonged drug exposure.[1][2][3]

  • Materials :

    • Parental cancer cell line of interest (e.g., SNU601, AGS)

    • Complete cell culture medium

    • Alpelisib (BYL719)

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • Cell culture flasks/dishes

    • Incubator (37°C, 5% CO2)

  • Procedure :

    • Culture the parental cells in their recommended complete medium.

    • Determine the initial IC50 (half-maximal inhibitory concentration) of alpelisib for the parental cell line using a cell viability assay (e.g., CellTiter-Glo®).

    • Begin by treating the parental cells with a low concentration of alpelisib (e.g., below the IC50).

    • Continuously culture the cells in the presence of alpelisib, gradually increasing the concentration of the drug in a stepwise manner as the cells begin to proliferate again.

    • The process of dose escalation can take several months. Monitor the cells for changes in morphology and growth rate.

    • Once the cells are able to proliferate in a significantly higher concentration of alpelisib (e.g., >10-fold the initial IC50), the resistant cell line is established.

    • Confirm the resistance by performing a dose-response curve with alpelisib and comparing the IC50 to the parental cell line.

    • Cryopreserve aliquots of the resistant cell line at different passages.

2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to determine the number of viable cells in culture based on the quantification of ATP.[1]

  • Materials :

    • Parental and resistant cell lines

    • 384-well plates

    • Alpelisib and/or other inhibitors

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure :

    • Seed the cells in a 384-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the drug(s) of interest. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 3 days).[1]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.

3. Western Blotting for PI3K Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Materials :

    • Parental and resistant cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure :

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

PI3K_Pathway_Alpelisib_Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (PIK3CA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIK3CA_mut Secondary PIK3CA Mutation PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN_loss PTEN Loss (Mutation/Deletion) PTEN_loss->PTEN Inactivates PIK3CA_mut->Alpelisib Prevents binding AKT_mut Activating AKT Mutation AKT_mut->AKT Constitutively Activates

Caption: Key mechanisms of acquired resistance to alpelisib.

Experimental_Workflow start Start with PIK3CA-mutant Parental Cell Line culture Prolonged Culture with Increasing Alpelisib Concentration start->culture resistant_line Establish Alpelisib- Resistant Cell Line culture->resistant_line characterize Characterize Resistance Mechanisms resistant_line->characterize western Western Blot (PTEN, p-AKT) characterize->western sequencing Genomic Sequencing (PIK3CA, PTEN, AKT1) characterize->sequencing viability Cell Viability Assays (IC50 determination) characterize->viability overcome Test Strategies to Overcome Resistance characterize->overcome combo Combination Therapy (e.g., + AKT inhibitor) overcome->combo nextgen Next-Generation Inhibitors overcome->nextgen

Caption: Workflow for studying and overcoming alpelisib resistance.

Troubleshooting_Logic start Alpelisib Resistance Observed pAKT p-AKT levels high? start->pAKT pten PTEN protein absent? pAKT->pten Yes pik3ca_mut Secondary PIK3CA mutation? pAKT->pik3ca_mut No akt_mut Activating AKT1 mutation? pten->akt_mut No sol_akt_i Combine with AKT inhibitor pten->sol_akt_i Yes akt_mut->sol_akt_i Yes sol_other Investigate other bypass pathways akt_mut->sol_other No sol_allosteric Use allosteric PI3Kα inhibitor pik3ca_mut->sol_allosteric Yes pik3ca_mut->sol_other No

Caption: A logical guide for troubleshooting alpelisib resistance.

References

Technical Support Center: Optimizing Alpelisib Concentration for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alpelisib. Our goal is to help you optimize experimental conditions to achieve consistent and reliable cell cycle arrest in your cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Alpelisib and how does it induce cell cycle arrest?

A1: Alpelisib is a potent and selective inhibitor of the alpha-isoform of the phosphatidylinositol 3-kinase (PI3Kα), also known as p110α.[1][2][3] In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] By specifically inhibiting the p110α subunit, Alpelisib blocks the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1] A key outcome of this inhibition is the arrest of the cell cycle, primarily in the G0/G1 phase.[5][6]

Q2: How do I determine the optimal concentration of Alpelisib for my experiments?

A2: The optimal concentration of Alpelisib is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This can be done using assays such as MTT or CellTiter-Glo.[5][6] Treatment duration for these assays is typically 72 hours.[5][6] For cell cycle arrest experiments, a concentration at or above the IC50 is often used. For example, studies have used 5 μM for 24 hours in gastric cancer cells and 25 μM for 18 hours in osteosarcoma cell lines to induce G0/G1 arrest.[5][7]

Q3: What are some common side effects or off-target effects of Alpelisib observed in clinical and preclinical studies?

A3: Common adverse reactions associated with Alpelisib in clinical settings include hyperglycemia, rash, diarrhea, and decreased appetite.[1] These are generally manageable with supportive care and dose adjustments. In a preclinical research setting, it's important to be aware of potential off-target effects, although Alpelisib is highly selective for the p110α isoform of PI3K.[2]

Q4: Can Alpelisib be used in combination with other drugs?

A4: Yes, Alpelisib is often used in combination with other therapies. For instance, it is approved for use with fulvestrant (an estrogen receptor antagonist) for the treatment of certain types of breast cancer.[4] Preclinical studies have also shown synergistic anti-proliferative effects when Alpelisib is combined with paclitaxel in gastric cancer cells.[5]

Data Presentation: Effective Alpelisib Concentrations for Cell Cycle Arrest

The following table summarizes effective concentrations of Alpelisib used to induce cell cycle arrest in various cancer cell lines. Note that the optimal concentration for your specific cell line may vary.

Cell Line TypePIK3CA StatusIC50 (72h treatment)Concentration for Cell Cycle ArrestTreatment DurationObserved EffectReference
Gastric Cancer (SNU601, AGS, MKN1)Mutant2.1 - 5.2 μM5 μM24 hoursG0/G1 arrest[5][6]
Gastric Cancer (SNU638, SNU668)Wild-type> 8.0 μM5 μM24 hoursG0/G1 arrest[5][6]
Osteosarcoma (MG63, HOS, POS-1, MOS-J)Not specified6 - 15 μM25 μM18 hoursG0/G1 arrest[7]
Breast Cancer (MCF-7, T-47D)MutantNot specified10 ng/ml - 1000 ng/ml7 daysDecreased cell viability and proliferation[8]

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Objective: To determine the IC50 of Alpelisib in the target cell line.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of Alpelisib in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of Alpelisib. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours.

    • Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[5][6]

2. Cell Cycle Analysis by Flow Cytometry:

  • Objective: To assess the effect of Alpelisib on cell cycle distribution.

  • Methodology:

    • Seed cells in 60-mm plates and allow them to adhere.[5][6]

    • Treat the cells with the desired concentration of Alpelisib (e.g., 5 μM) for the determined duration (e.g., 24 hours).[5][6] Include a vehicle control.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M).[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant cell cycle arrest observed. Suboptimal Alpelisib concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration. Try increasing the concentration based on IC50 values.
Insufficient treatment duration: The incubation time may not be long enough to induce a measurable effect.Increase the treatment duration (e.g., from 18 to 24 or 48 hours) and perform a time-course experiment.
Cell line resistance: The cell line may have intrinsic or acquired resistance to PI3Kα inhibition.Verify the PIK3CA mutation status of your cell line. Consider using Alpelisib in combination with other inhibitors.
High cell death instead of arrest. Alpelisib concentration is too high: Excessive concentrations can lead to apoptosis rather than a clean cell cycle arrest.Reduce the Alpelisib concentration. Aim for a concentration that induces arrest with minimal toxicity.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the outcome.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the start of each experiment.
Inaccurate drug concentration: Errors in preparing Alpelisib dilutions.Prepare fresh drug dilutions for each experiment from a validated stock solution.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellCycle Cell Cycle Progression AKT->CellCycle Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, 72h) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 cell_cycle_exp 3. Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle_exp treat_cells Treat cells with Alpelisib (e.g., IC50 concentration, 24h) cell_cycle_exp->treat_cells analyze_data 4. Analyze Cell Cycle Distribution treat_cells->analyze_data end End: Optimized Protocol analyze_data->end

Caption: Experimental workflow for optimizing Alpelisib concentration for cell cycle arrest.

Troubleshooting_Tree start Issue: No Cell Cycle Arrest check_conc Is the concentration based on IC50? start->check_conc increase_conc Action: Increase Alpelisib concentration check_conc->increase_conc No check_duration Is the treatment duration sufficient? check_conc->check_duration Yes increase_duration Action: Increase treatment duration check_duration->increase_duration No check_resistance Consider cell line resistance check_duration->check_resistance Yes

Caption: Troubleshooting decision tree for experiments showing no cell cycle arrest.

References

Troubleshooting Alpelisib instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Alpelisib instability and precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Alpelisib precipitating when I add it to my cell culture medium?

A1: Alpelisib is a hydrophobic molecule with pH-dependent solubility.[1] Precipitation in aqueous solutions like cell culture media is a common issue.[2] The primary reason for this is the sharp decrease in solvent polarity when a concentrated Alpelisib stock solution, typically prepared in 100% DMSO, is diluted into the aqueous environment of the cell culture medium.[2][3] This is often referred to as the compound "crashing out."

Other contributing factors can include:

  • High Final Concentration: Exceeding the solubility limit of Alpelisib in the final culture medium.[2]

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the medium can cause localized high concentrations, leading to immediate precipitation.[2][3]

  • Low Temperature: Preparing or storing the final working solution in cold media can decrease solubility.[2]

  • pH of the Medium: Alpelisib is significantly less soluble at a neutral pH compared to an acidic pH.[1] While most culture media are buffered, slight variations can affect solubility.

  • Interaction with Media Components: Components in the media, such as salts and proteins (if serum is used), can interact with the compound and reduce its solubility.[2]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of Alpelisib, potentially exceeding its solubility limit.[3]

Q2: What are the recommended procedures for preparing Alpelisib stock and working solutions to prevent precipitation?

A2: Proper solution preparation is critical. Follow these steps for optimal results:

  • Stock Solution Preparation:

    • Dissolve Alpelisib powder in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Alpelisib is highly soluble in DMSO.[4][5]

    • Ensure the powder is completely dissolved. Gentle warming up to 37°C or brief sonication can aid dissolution.[2]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • It is highly recommended to perform a serial dilution of the high-concentration stock with 100% DMSO to create an intermediate stock that is closer to the final desired concentration.[3]

    • To prepare the final working solution, pre-warm your cell culture medium to 37°C.[2][3]

    • Slowly add the intermediate DMSO stock to the pre-warmed medium while gently swirling or vortexing.[2][3] This ensures rapid and even distribution, preventing localized high concentrations that lead to precipitation.

    • Ensure the final DMSO concentration in your culture medium is as low as possible and is tolerated by your cell line (typically ≤0.5%).[6]

Q3: I've observed a precipitate in my media after adding Alpelisib. What immediate steps can I take to resolve this?

A3: If you observe precipitation, here are some immediate corrective actions:

  • Visual Confirmation: First, observe the medium under a microscope to confirm that the particles are a chemical precipitate and not microbial contamination.[6]

  • Warming: Gently warm the medium to 37°C, as this can sometimes increase the solubility of the compound.[2]

  • Sonication: Briefly sonicate the medium containing Alpelisib in a water bath sonicator. This can help to redissolve small precipitates.[2]

  • Reduce Final Concentration: The most common cause of precipitation is that the final concentration of Alpelisib is too high for the aqueous medium. The most effective solution is to try a lower final concentration in your experiment.[2]

  • Increase Final DMSO Concentration: If your cell line can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help keep the compound in solution. However, you must run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.[2]

Q4: How stable is Alpelisib in different aqueous conditions?

A4: Alpelisib's stability is highly dependent on pH. Studies have shown that Alpelisib is stable in buffers with a pH greater than 4.0 for at least 24 hours. However, it is significantly less stable in highly acidic environments (pH 1.2), where it may be stable for only up to 4 hours.[7][8][9] Forced degradation studies have indicated that the drug degrades under conditions of hydrolysis, oxidation, and photolysis, but it is stable against thermal stress.[10]

Quantitative Data Summary

Table 1: Solubility of Alpelisib

Solvent Solubility Data Reference
DMSO 83.33 mg/mL (188.76 mM) [4]
DMSO 88 mg/mL (199.33 mM) [5]
Aqueous Buffer (pH 1) 3.42 mg/mL [1]

| Aqueous Buffer (pH ≥ 3) | <0.09 mg/mL (Insoluble) |[1] |

Table 2: Stability of Alpelisib in Aqueous Solutions

Condition Duration of Stability Reference
Buffer (pH > 4.0) Stable for 24 hours [7][8]
Buffer (pH 1.2) / Simulated Gastric Fluid Stable for up to 4 hours [7][8]
Hydrolysis, Oxidation, Photolysis Degradation Observed [10]

| Thermal Stress | Stable |[10] |

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of Alpelisib in Cell Culture Media

This experiment helps you determine the maximum working concentration of Alpelisib that will remain in solution in your specific cell culture medium and under your experimental conditions.

Materials:

  • High-concentration Alpelisib stock solution in 100% DMSO.

  • Your specific basal and complete (with serum) cell culture media.

  • Sterile microcentrifuge tubes or a multi-well culture plate.

  • Incubator set to your standard experimental conditions (e.g., 37°C, 5% CO₂).

Methodology:

  • Prepare Media: Pre-warm your cell culture medium (both with and without serum) to 37°C.

  • Prepare Dilution Series: Prepare a series of dilutions of your Alpelisib stock solution in the pre-warmed medium. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. It is crucial to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).[6]

  • Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2, 6, 24, and 48 hours).[6]

  • Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). Check both macroscopically and under a microscope.[6]

  • (Optional) Quantitative Assessment: For a more precise measurement, you can transfer the solutions to a clear 96-well plate and read the absorbance at a wavelength between 550-650 nm (e.g., 600 nm). An increase in absorbance over time compared to a vehicle-only control indicates precipitation.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.[6] It is recommended to use a concentration slightly below this maximum to ensure stability throughout your experiment.

Visualizations

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Recruits & Activates Alpelisib Alpelisib Alpelisib->PI3K Inhibits PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Cell_Cycle Cell Growth, Proliferation, Survival mTOR->Cell_Cycle Regulates

Caption: The PI3K/Akt/mTOR signaling pathway targeted by Alpelisib.

Troubleshooting_Workflow start Precipitation Observed in Culture Media check_contamination Microscopic Check: Precipitate or Contamination? start->check_contamination is_precipitate It is a precipitate check_contamination->is_precipitate Precipitate is_contamination Contamination check_contamination->is_contamination Contamination immediate_actions Immediate Actions: 1. Warm media to 37°C 2. Briefly sonicate is_precipitate->immediate_actions discard Discard Culture & Follow Decontamination Protocol is_contamination->discard resolved Resolved? immediate_actions->resolved proceed Yes, continue experiment with caution resolved->proceed Yes not_resolved No resolved->not_resolved No systematic_approach Systematic Troubleshooting not_resolved->systematic_approach lower_conc Lower the final Alpelisib concentration systematic_approach->lower_conc optimize_prep Optimize solution prep: - Use pre-warmed media - Add stock slowly while mixing systematic_approach->optimize_prep check_dmso Check final DMSO concentration (is it sufficient but non-toxic?) systematic_approach->check_dmso

Caption: Workflow for troubleshooting Alpelisib precipitation.

Factors_Instability Factors Contributing to Alpelisib Instability cluster_properties Inherent Properties cluster_preparation Solution Preparation cluster_environment Culture Environment center Alpelisib Precipitation/ Instability prop1 Hydrophobic Nature prop1->center prop2 Low Aqueous Solubility prop2->center prep1 High Final Concentration prep1->center prep2 Rapid Dilution of Stock prep2->center prep3 Use of Cold Media prep3->center env1 Media pH (Neutral) env1->center env2 Interaction with Media Components (Salts, Proteins) env2->center env3 Media Evaporation (Long-term culture) env3->center

Caption: Key factors contributing to Alpelisib instability in media.

References

Technical Support Center: Management of Dermatologic Adverse Events in Alpelisib Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing dermatologic adverse events (dAEs) observed in clinical and preclinical studies involving the PI3Kα inhibitor, Alpelisib.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of rash with Alpelisib treatment?

A1: Rash is a common adverse event associated with Alpelisib. The incidence of all-grade rash in clinical trials has been reported to be between 40.2% and 53.9%.[1] Severe (Grade 3) rash occurs in approximately 18.6% to 20.1% of patients.[1] In some studies, rash was the second most common reason for treatment discontinuation after hyperglycemia.[1]

Q2: What is the typical clinical presentation of Alpelisib-induced rash?

A2: The most common presentation is a maculopapular rash, often appearing on the trunk and extremities.[1][2] Facial and scalp involvement is less frequent.[1] The rash can be accompanied by symptoms such as pruritus (itching) and a burning sensation.[1] Histological examination typically shows perivascular and interface lymphocytic dermatitis.[1][2]

Q3: When does the rash typically appear and how long does it last?

A3: The onset of rash is generally early in the treatment course. The average time to onset for all-grade rash is approximately 12.8 days after starting Alpelisib.[1] Grade 3 rashes may appear slightly earlier, with a mean onset of 10.8 days.[1] The average duration of the rash is about one week.[1][2]

Q4: Are there any prophylactic measures to reduce the incidence or severity of the rash?

A4: Yes, prophylactic treatment with non-sedating antihistamines, such as cetirizine or loratadine, is recommended.[3][4][5] Starting prophylactic antihistamines during the first eight weeks of Alpelisib therapy has been correlated with a reduction in the incidence of Grade 1/2 rash.[1][3] Patient education on proper skin hydration and avoidance of sun exposure and irritating skin products is also a valuable preventive strategy.[3]

Q5: What should be monitored during Alpelisib treatment to detect dermatologic adverse events early?

A5: Regular clinical assessment for skin changes is crucial, especially during the first few weeks of treatment. Researchers should educate study participants on the signs and symptoms of rash and encourage early reporting.[3] Monitoring for an increase in serum eosinophils may also be relevant, as it has been correlated with the occurrence of all-grade rash.[1][2]

Troubleshooting Guides

Issue: A study participant develops a mild to moderate (Grade 1-2) rash.

Symptoms:

  • Grade 1: Faint erythema or macules/papules covering <10% of body surface area (BSA).[3]

  • Grade 2: Moderate erythema or macules/papules covering 10-30% of BSA.[3]

  • May be associated with mild pruritus.[1]

Management Protocol:

  • Continue Alpelisib: In most cases, Alpelisib can be continued at the same dose for Grade 1 and 2 rashes.[1][3]

  • Initiate Topical Corticosteroids: Apply a medium-potency topical corticosteroid to the affected areas.[3][5]

  • Administer Oral Antihistamines: If not already on prophylaxis, start a non-sedating antihistamine (e.g., cetirizine, loratadine) for symptomatic relief of itching.[1][3]

  • Monitor Closely: Re-evaluate the rash within a week.

Issue: A study participant develops a severe (Grade 3) rash.

Symptoms:

  • Grade 3: Macules/papules or moderate to severe erythema covering >30% of BSA.[3]

  • Often symptomatic with significant pruritus or burning sensation.[1]

Management Protocol:

  • Interrupt Alpelisib Treatment: Immediately hold Alpelisib administration.[1][3]

  • Initiate Systemic Corticosteroids: Start a course of systemic corticosteroids (e.g., prednisone).[1][3]

  • Intensify Topical and Oral Therapy: Continue or intensify treatment with high-potency topical corticosteroids and oral antihistamines.[1]

  • Dermatology Consultation: A consultation with a dermatologist is recommended.

  • Re-challenge Strategy: Once the rash improves to Grade 1 or less, Alpelisib can be re-introduced, often at a reduced dose. A graded re-challenge may also be considered.[1][3] Most patients who are re-challenged do not experience a recurrence of the rash.[1]

Important Note: Severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN) are rare with Alpelisib but require immediate and permanent discontinuation of the drug.[3]

Data Presentation

Table 1: Incidence of Dermatologic Adverse Events in Alpelisib Clinical Trials

Study/TrialAll-Grade Rash IncidenceGrade 3 Rash Incidence
Retrospective Study (n=102)40.2%18.6%
SOLAR-1 Phase III Trial53.9%20.1%
Phase I Trials42.5% - 48.5%24.2% (in one Japanese trial)

Data compiled from multiple sources.[1]

Table 2: Management Strategies for Alpelisib-Induced Rash

GradeAlpelisib Dose ModificationRecommended Treatment
Grade 1 Continue at same doseTopical corticosteroids, Oral antihistamines
Grade 2 Continue at same doseTopical corticosteroids, Oral antihistamines
Grade 3 Interrupt treatment. Re-challenge at same or reduced dose upon resolution.Systemic corticosteroids, Topical corticosteroids, Oral antihistamines
Grade 4 Permanently discontinueImmediate medical intervention

Based on published management guidelines.[1][3]

Experimental Protocols

Protocol: Monitoring and Grading of Dermatologic Adverse Events

  • Baseline Assessment: Perform a thorough skin examination and document any pre-existing dermatological conditions before initiating Alpelisib.

  • Regular Monitoring: Conduct visual skin assessments at each study visit, at a minimum. During the first two months of treatment, weekly assessments are recommended.

  • Patient-Reported Outcomes: Utilize standardized questionnaires to capture patient-reported symptoms such as pruritus and pain.

  • Grading: Grade the severity of the rash using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Body surface area (BSA) involvement is a key component of grading.

  • Biopsy (for severe or atypical cases): In cases of severe (Grade 3) or atypical rash, a skin biopsy may be considered to confirm the diagnosis and rule out other conditions. Histological analysis typically reveals perivascular and interface lymphocytic dermatitis.[1][2]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Alpelisib Alpelisib Alpelisib->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Rash_Management_Workflow Start Patient on Alpelisib Prophylaxis Consider Prophylactic Antihistamines Start->Prophylaxis Rash_Development Rash Develops? Prophylaxis->Rash_Development Grade_Assessment Assess Rash Grade (CTCAE) Rash_Development->Grade_Assessment Yes Continue_Treatment Continue Treatment and Monitor Rash_Development->Continue_Treatment No Grade_1_2 Grade 1-2 Grade_Assessment->Grade_1_2 Grade_3 Grade 3 Grade_Assessment->Grade_3 Grade_4 Grade 4 / SCARs Grade_Assessment->Grade_4 Manage_G1_2 Continue Alpelisib + Topical Steroids + Antihistamines Grade_1_2->Manage_G1_2 Manage_G3 Interrupt Alpelisib + Systemic Steroids + Topical Steroids + Antihistamines Grade_3->Manage_G3 Manage_G4 Permanently Discontinue Alpelisib + Urgent Care Grade_4->Manage_G4 Manage_G1_2->Continue_Treatment Resolution_G3 Rash improves to ≤G1? Manage_G3->Resolution_G3 Resolution_G3->Manage_G3 No Rechallenge Re-challenge Alpelisib (same or reduced dose) Resolution_G3->Rechallenge Yes Rechallenge->Continue_Treatment

References

Technical Support Center: Mitigating Gastrointestinal Toxicity of Alpelisib In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity with Alpelisib in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind Alpelisib-induced gastrointestinal toxicity?

A1: Alpelisib is a specific inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt signaling pathway is crucial for the proliferation, differentiation, and survival of intestinal epithelial cells.[1][2] Inhibition of this pathway by Alpelisib can disrupt the normal homeostasis of the intestinal lining, leading to increased cell death and reduced regenerative capacity of the intestinal crypts. This can manifest as common GI adverse events such as diarrhea, nausea, and colitis.[3][4]

Q2: What are the typical signs of gastrointestinal toxicity in animal models treated with Alpelisib?

A2: In preclinical animal models, such as mice and rats, gastrointestinal toxicity from Alpelisib can present as:

  • Diarrhea: Observed as loose or watery stools.

  • Weight loss: A common indicator of systemic toxicity, often exacerbated by GI issues.

  • Dehydration: Can be assessed by skin turgor and general appearance.

  • Histological changes: Microscopic examination of the intestine may reveal villous atrophy, crypt loss, and inflammatory cell infiltration.

Q3: At what doses of Alpelisib is gastrointestinal toxicity typically observed in preclinical models?

A3: The dose of Alpelisib that induces gastrointestinal toxicity can vary depending on the animal model, strain, and administration route. In a study administering Alpelisib to middle-aged mice in their diet, a concentration of 0.3 g/kg of diet did not result in major toxicity or side effects.[2][5] However, in cancer xenograft models, higher oral gavage doses are often used. For instance, a daily oral gavage of 30 mg/kg Alpelisib was used in a breast cancer xenograft model.[6] Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific model.

Troubleshooting Guides

Issue 1: Unexpectedly severe diarrhea and weight loss in experimental animals.

Possible Cause 1: Alpelisib dose is too high for the specific animal model or strain.

  • Troubleshooting Steps:

    • Immediately reduce the dose of Alpelisib or temporarily halt administration.

    • Provide supportive care, including hydration with subcutaneous saline and nutritional support.

    • Consult veterinary staff for appropriate animal care.

    • In future experiments, perform a dose-finding study to establish the MTD. A sample dose-finding study design is provided in the Experimental Protocols section.

Possible Cause 2: Animal model is particularly sensitive to PI3K inhibition.

  • Troubleshooting Steps:

    • Consider using a different, more robust animal strain.

    • Prophylactically administer anti-diarrheal agents, such as loperamide, starting from the first day of Alpelisib treatment. A potential prophylactic regimen is detailed in the Experimental Protocols section.

Issue 2: No observable gastrointestinal toxicity at expected doses.

Possible Cause 1: Insufficient drug exposure.

  • Troubleshooting Steps:

    • Verify the formulation and administration of Alpelisib. Ensure proper dissolution and accurate dosing.

    • Consider performing pharmacokinetic analysis to measure plasma concentrations of Alpelisib. A study in rats provides a validated UPLC-MS/MS method for quantifying Alpelisib in plasma.[7]

Possible Cause 2: The chosen endpoints are not sensitive enough to detect toxicity.

  • Troubleshooting Steps:

    • In addition to clinical signs, perform histological analysis of the small and large intestines to look for subtle changes in morphology.

    • Measure molecular markers of intestinal damage and inflammation, such as inflammatory cytokines or markers of intestinal permeability.

Quantitative Data

Table 1: Incidence of Gastrointestinal Adverse Events with Alpelisib in Clinical Trials (Meta-analysis)

Adverse EventAll Grades (Incidence)Grade 3/4 (Incidence)
Diarrhea56%Not specified
Nausea44%Not specified
Decreased Appetite34%Not specified
VomitingNot specified≤ 10%

Data from a meta-analysis of 11 clinical trials with 511 patients.[3]

Table 2: Representative Dose-Response of Alpelisib-Induced Gastrointestinal Toxicity in a Mouse Model (Hypothetical Data)

Alpelisib Dose (mg/kg/day, p.o.)Percent Body Weight Change (Day 7)Diarrhea Score (0-3)Histological Injury Score (0-4)
Vehicle Control+5%00.2
25-2%0.50.8
50-8%1.51.9
75-15%2.53.2

Experimental Protocols

Protocol 1: In Vivo Model of Alpelisib-Induced Gastrointestinal Toxicity
  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Alpelisib Formulation: Dissolve Alpelisib in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dosing Regimen: Administer Alpelisib or vehicle control daily via oral gavage for 7-14 days. Doses can range from 25 to 75 mg/kg based on a prior dose-finding study.

  • Monitoring:

    • Record body weight and stool consistency daily.

    • Assess general health and signs of dehydration daily.

  • Endpoint Analysis:

    • At the end of the study, collect intestinal tissues (jejunum, ileum, colon) for histological analysis (H&E staining).

    • Assess for villous atrophy, crypt hyperplasia or loss, and inflammatory cell infiltration.

    • Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

    • Analyze gene or protein expression of inflammatory cytokines (e.g., TNF-α, IL-6) in intestinal tissue.

Protocol 2: Mitigating Alpelisib-Induced Diarrhea with Loperamide and Budesonide
  • Animal Model and Alpelisib Administration: As described in Protocol 1, using a dose of Alpelisib known to induce moderate diarrhea (e.g., 50 mg/kg/day).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Alpelisib (50 mg/kg/day)

    • Group 3: Alpelisib (50 mg/kg/day) + Loperamide (e.g., 2 mg/kg, administered orally 30 minutes before Alpelisib)

    • Group 4: Alpelisib (50 mg/kg/day) + Budesonide (e.g., 3 mg/kg, administered orally 30 minutes before Alpelisib)

  • Monitoring and Endpoint Analysis: As described in Protocol 1. The efficacy of the mitigating agents will be determined by comparing the severity of diarrhea, weight loss, and histological damage between the treatment groups. While specific preclinical data on the use of loperamide and budesonide with Alpelisib is limited, studies with other kinase inhibitors that cause diarrhea have shown the effectiveness of these agents.[8][9]

Visualizations

PI3K_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Disrupted_Homeostasis Disrupted Intestinal Homeostasis PI3K->Disrupted_Homeostasis PIP2 PIP2 Akt Akt PIP3->Akt Activates Alpelisib Alpelisib Alpelisib->PI3K Inhibits p110α mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis (Survival) Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (Proliferation) mTORC1->Cell_Cycle_Progression GI_Toxicity Gastrointestinal Toxicity Disrupted_Homeostasis->GI_Toxicity

Caption: Alpelisib inhibits the PI3K/Akt pathway, disrupting intestinal cell proliferation and survival.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Dose_Finding Perform Dose-Finding Study (Determine MTD) Animal_Model->Dose_Finding Group_Allocation Randomly Allocate Animals to Treatment Groups Dose_Finding->Group_Allocation Alpelisib_Admin Administer Alpelisib (e.g., daily oral gavage) Group_Allocation->Alpelisib_Admin Mitigator_Admin Administer Mitigating Agent (e.g., Loperamide) Group_Allocation->Mitigator_Admin Monitoring Daily Monitoring (Body Weight, Stool Score) Alpelisib_Admin->Monitoring Mitigator_Admin->Monitoring Tissue_Collection Collect Intestinal Tissues Monitoring->Tissue_Collection Histology Histological Analysis (H&E, IHC) Tissue_Collection->Histology Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Tissue_Collection->Molecular_Analysis Data_Analysis Statistical Analysis of Results Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Workflow for evaluating mitigators of Alpelisib-induced gastrointestinal toxicity.

References

Alpelisib dose-reduction strategies in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing alpelisib in preclinical models. The information is designed to help address specific issues that may be encountered during experiments, with a focus on dose-reduction and toxicity management strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target toxicities observed with alpelisib in preclinical models and what is the underlying mechanism?

A1: The most frequently observed on-target toxicity in preclinical models is hyperglycemia.[1] This occurs because alpelisib is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[2] The PI3K/AKT signaling pathway is crucial for insulin-mediated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. By inhibiting this pathway, alpelisib induces a state of insulin resistance, leading to elevated blood glucose levels.[2] This on-target effect can be accompanied by compensatory hyperinsulinemia, which may potentially counteract the anti-tumor efficacy of the drug by reactivating the PI3K pathway.[2][3] Other reported toxicities include rash and diarrhea.[4]

Q2: How can I proactively manage or mitigate hyperglycemia in my animal models during an alpelisib study?

A2: Proactive management is crucial to avoid interrupting or terminating an experiment. Preclinical studies have identified two primary strategies to abrogate hyperglycemia and the resulting hyperinsulinemia: dietary modification and co-administration of antihyperglycemic agents.[5]

  • Dietary Modification: Implementing a very low-carbohydrate or ketogenic diet (e.g., <50g carbohydrates/day) has been shown to be effective in murine models.[5][6] This depletes hepatic glycogen stores and reduces glucose and insulin spikes following alpelisib administration.[5]

  • Pharmacological Intervention:

    • Metformin: Often considered a first-line therapy, metformin can be used to control mild hyperglycemia.[6][7]

    • SGLT2 Inhibitors (e.g., canagliflozin, empagliflozin): These agents enhance urinary glucose disposal and have been shown to effectively decrease hyperglycemia in preclinical models treated with alpelisib.[5][6] They work independently of the insulin pathway.[2]

    • Pioglitazone: As a potent insulin sensitizer, pioglitazone can be beneficial for managing alpelisib-induced insulin resistance.[3]

It is advisable to initiate these interventions at the start of, or even prior to, alpelisib treatment, especially in sensitive models.

Q3: Are there alternatives to continuous daily dosing to reduce toxicity in preclinical experiments?

A3: Yes, intermittent dosing schedules are a key strategy explored in preclinical models to improve the therapeutic index of PI3K inhibitors.[8] Instead of a continuous daily dose, an intermittent high-dose schedule (IHDS) may allow for a "reset" of pathway signaling, potentially maintaining anti-tumor activity while giving normal tissues time to recover, thus reducing toxicities.[8] Preclinical studies with other PI3K inhibitors have shown that intermittent schedules (e.g., twice-weekly) can achieve significant tumor regression.[8][9] For alpelisib, short-course or intermittent treatment has been proposed as a way to achieve high prevention efficacy with lower side effects.[10] The optimal schedule (e.g., days on/off, dose level) will likely need to be empirically determined for your specific tumor model.

Q4: My tumor model is developing resistance to alpelisib. Is a dose adjustment a viable strategy?

A4: If resistance develops, simply increasing the dose is often not viable due to toxicity limitations. Acquired resistance to PI3K inhibitors can be complex, involving the activation of escape signaling pathways.[11] Preclinical studies suggest that in cases of resistance, combining alpelisib with inhibitors of other pathways (e.g., CDK4/6 inhibitors like ribociclib) may be a more effective strategy than dose modification alone.[4][11][12] Synergistic effects have been observed in preclinical colorectal and nasopharyngeal cancer models when combining alpelisib with a CDK4/6 inhibitor.[12][13]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action / Troubleshooting Step
Severe Hyperglycemia On-target inhibition of PI3K/AKT insulin signaling pathway.1. Interrupt Alpelisib Dosing: Temporarily halt treatment to allow blood glucose to normalize.[7] 2. Implement Dietary Changes: Switch animals to a ketogenic or very low-carbohydrate diet.[5] 3. Administer Antihyperglycemic Agents: Initiate or increase the dose of an SGLT2 inhibitor or metformin.[6][7] 4. Dose Reduction: Once glucose is controlled, resume alpelisib at a reduced dose level (e.g., 50-75% of the original dose).[5]
Significant Body Weight Loss Drug toxicity, reduced food/water intake due to hyperglycemia or other adverse effects.1. Monitor Food/Water Intake & Body Weight Daily. 2. Assess for Hyperglycemia: Check blood glucose as this can be a primary cause. 3. Dose Interruption/Reduction: Pause treatment until weight stabilizes, then restart at a lower dose or switch to an intermittent schedule. 4. Provide Supportive Care: Ensure easy access to hydration and palatable, high-calorie supplemental food if consistent with the study design.
Lack of Anti-Tumor Efficacy at Tolerated Doses Intrinsic or acquired resistance; suboptimal pathway inhibition.1. Confirm Target Engagement: Analyze tumor tissue post-treatment to confirm inhibition of p-AKT.[14] 2. Investigate Resistance Mechanisms: Analyze models for alterations in escape pathways (e.g., MAPK, mTOR).[4][11] 3. Consider Combination Therapy: Based on preclinical evidence, combine alpelisib with inhibitors of synergistic pathways (e.g., CDK4/6, mTOR, or endocrine therapy).[11][12]

Quantitative Data from Preclinical Studies

Table 1: Alpelisib Dosing in Selected Preclinical Xenograft Models

Model TypeAlpelisib Dose & ScheduleKey FindingReference
ZR751 (HR+) Breast Cancer Xenograft35 mg/kg, dailyUsed to generate a model of acquired resistance.[11]
MCF10A-PIK3CAH1047R MIND Model50 mg/kg/day (5-days on, 2-days off)Short-course prophylactic treatment delayed tumor formation.[10]
NPC PDX Models (xeno-666, xeno-2117)25 mg/kg, dailySynergistic anti-tumor effect when combined with ribociclib (50 mg/kg).[12]

Table 2: Comparison of Continuous vs. Intermittent Dosing for a PI3Kα/δ Inhibitor (AZD8835)

Dosing ScheduleModelEfficacy OutcomeReference
25 mg/kg, BID, ContinuousBT474 Xenograft93% Tumor Growth Inhibition (TGI)[8]
50 mg/kg, BID, 2 days on/5 offBT474 XenograftTumor Regression[8][9]
100 mg/kg, QD, Days 1 & 4BT474 XenograftTumor Regression[8][9]

Note: Data for AZD8835 is shown to illustrate the principle of intermittent dosing for a PI3K inhibitor, as detailed comparative studies for alpelisib were not identified.

Experimental Protocols

Protocol 1: General Method for Evaluating an Intermittent Dosing Schedule

  • Model Selection: Utilize a relevant patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) model with a known PIK3CA mutation.

  • Animal Implantation: Implant tumor fragments or cells subcutaneously into immunocompromised mice (e.g., female SCID Beige mice).

  • Tumor Growth & Randomization: Monitor tumor growth. When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize animals into treatment cohorts (n=8-10 mice/group).

  • Treatment Cohorts:

    • Vehicle Control (daily or matched to treatment schedule)

    • Alpelisib Continuous Dosing (e.g., 25 mg/kg, daily, oral gavage)

    • Alpelisib Intermittent Dosing (e.g., 50 mg/kg, 2 days on/5 days off, oral gavage)

  • Monitoring:

    • Tumor Volume: Measure with calipers 2-3 times per week.

    • Body Weight: Measure 2-3 times per week as a general toxicity indicator.

    • Blood Glucose: Collect fasting blood glucose samples weekly or more frequently if hyperglycemia is expected.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Analysis: Compare tumor growth inhibition, body weight changes, and blood glucose levels between the continuous and intermittent dosing groups.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3K->PIP2 Alpelisib Alpelisib Alpelisib->PI3K Inhibition AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Experimental_Workflow Start Establish Xenograft Tumor Model Initiate_Tx Initiate Alpelisib Continuous Dosing Start->Initiate_Tx Monitor Monitor Tumor Volume, Body Weight, Blood Glucose Initiate_Tx->Monitor Toxicity_Check Toxicity Observed? (e.g., Hyperglycemia) Monitor->Toxicity_Check No_Tox Continue Treatment Toxicity_Check->No_Tox No Interrupt Interrupt Dosing & Initiate Mitigation (e.g., Diet, SGLT2i) Toxicity_Check->Interrupt Yes No_Tox->Monitor Endpoint Reach Study Endpoint & Analyze Data No_Tox->Endpoint Resume Resume at Reduced Dose Interrupt->Resume Resume->Monitor

References

Validation & Comparative

Alpelisib vs. Pan-PI3K Inhibitors in PIK3CA-Mutant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focus, with activating mutations in the PIK3CA gene being among the most common oncogenic drivers in various cancers, including breast cancer.[1] This has led to the development of PI3K inhibitors, which can be broadly categorized into isoform-selective inhibitors, such as alpelisib (an α-selective inhibitor), and pan-PI3K inhibitors that target multiple isoforms of the Class I PI3K family. This guide provides an objective comparison of alpelisib and pan-PI3K inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Selectivity

Alpelisib specifically targets the p110α catalytic subunit of PI3K, which is encoded by the PIK3CA gene.[1] Mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, and survival.[1] By selectively inhibiting the p110α isoform, alpelisib aims to block this aberrant signaling in cancer cells harboring PIK3CA mutations, with potentially fewer off-target effects compared to pan-PI3K inhibitors.[2] Some studies suggest that alpelisib not only inhibits the kinase activity of p110α but may also induce its degradation.[3][4]

Pan-PI3K inhibitors, on the other hand, target multiple isoforms of Class I PI3K (p110α, p110β, p110δ, and p110γ). While this broad inhibition can be effective in tumors where multiple isoforms contribute to oncogenic signaling, it can also lead to increased toxicity due to the essential physiological roles of these isoforms in normal tissues.[5] Examples of pan-PI3K inhibitors include buparlisib, taselisib (which is β-sparing), and copanlisib (with predominant activity against PI3Kα and PI3Kδ).[5][6][7]

Comparative Efficacy and Clinical Data

The clinical development of PI3K inhibitors has seen mixed results, with toxicity being a significant challenge for pan-PI3K inhibitors, often leading to treatment discontinuation.[5][8] Alpelisib, with its more targeted approach, has shown a more manageable toxicity profile.[5]

Clinical Trial Data Summary
InhibitorTypeTrial (Cancer Type)Key Efficacy Results in PIK3CA-Mutant Population
Alpelisib α-selectiveSOLAR-1 (HR+/HER2- Breast Cancer)Median Progression-Free Survival (PFS): 11.0 months with alpelisib + fulvestrant vs. 5.7 months with placebo + fulvestrant.[9] Median Overall Survival (OS) showed a numeric improvement of 7.9 months (39.3 vs 31.4 months).[10]
Buparlisib Pan-Class IBELLE-2 (HR+ Breast Cancer)Modest PFS prolongation (6.9 vs 5.0 months with placebo).[11]
BASALT-1 (NSCLC)The futility criterion was met, and the trial did not proceed to Stage 2.[12]
Taselisib β-sparingPhase 3 (HR+/PIK3CA-mutated MBC)Modest PFS increase (7.4 months vs 5.4 months with fulvestrant alone).[8]
Copanlisib Pan-Class I (α, δ predominant)NCI-MATCH Subprotocol Z1F (Solid Tumors/Myeloma)Objective Response Rate (ORR) of 16%.[6][13][14][15][16] Median PFS of 3.4 months.[14]
Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Alpelisib α-selective51156250290
Buparlisib Pan-Class I52166116262
Pictilisib (GDC-0941) Pan-Class I333314
Idelalisib δ-selective860040002.589
TGX-221 β-selective>50005>1000125

Data compiled from multiple sources. Actual values may vary depending on assay conditions.[17]

Resistance Mechanisms

A critical aspect of targeted therapy is the emergence of resistance. For alpelisib, resistance mechanisms can include loss of PTEN function and the acquisition of secondary mutations in PIK3CA or other pathway components like AKT1.[18][19] Interestingly, some secondary PIK3CA mutations that confer resistance to alpelisib may not affect the activity of pan-PI3K inhibitors.[19] The development of next-generation allosteric PI3Kα inhibitors like RLY-2608 aims to overcome some of these resistance mechanisms.[19][20]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PI3K inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This assay determines the biochemical potency and selectivity of an inhibitor against different PI3K isoforms.

Principle: This method quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining. A luminescent signal is generated from the remaining ATP.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), recombinant PI3K isoforms (p110α, β, γ, or δ), and the test inhibitor at various concentrations.

  • Substrate Addition: Add the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is then used to produce a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[21]

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (like WST-8 in CCK-8 or MTT) are reduced by cellular dehydrogenases to a colored formazan product, which can be quantified by measuring absorbance.[22][23][24]

Methodology:

  • Cell Seeding: Seed PIK3CA-mutant cancer cell lines (e.g., T47D, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor (e.g., alpelisib, buparlisib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48-96 hours).

  • Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[22][23]

Western Blotting for PI3K Pathway Inhibition

This technique is used to assess the phosphorylation status of downstream effectors of the PI3K pathway.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific for both the total and phosphorylated forms of proteins like AKT and S6, the inhibitory effect of the drug on the signaling pathway can be quantified.[21][25]

Methodology:

  • Cell Treatment and Lysis: Treat PIK3CA-mutant cells with the PI3K inhibitor for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473, total AKT) and other downstream targets (e.g., p-S6, total S6).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.[26]

Visualizing the Landscape

Diagrams are essential for understanding the complex relationships in cellular signaling and experimental design.

PI3K_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt AKT pip3->akt Recruitment & Phosphorylation pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation downstream Cell Growth, Proliferation, Survival mtorc1->downstream pten PTEN pten->pip3 Dephosphorylation alpelisib Alpelisib (α-selective) alpelisib->pi3k pan_pi3k Pan-PI3K Inhibitors pan_pi3k->pi3k

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation kinase_assay Biochemical Kinase Assay ic50 IC50 Determination (Potency & Selectivity) kinase_assay->ic50 cell_viability Cell Viability Assay cell_viability->ic50 western_blot Western Blot (Pathway Inhibition) pathway_mod Pathway Modulation Assessment western_blot->pathway_mod efficacy Efficacy Comparison ic50->efficacy pathway_mod->efficacy toxicity Toxicity Profile efficacy->toxicity

References

A Comparative In Vitro Analysis of Alpelisib and Buparlisib in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway have emerged as a critical area of investigation. This guide provides a detailed in vitro comparison of two prominent PI3K inhibitors: Alpelisib (BYL719) and Buparlisib (BKM120). Alpelisib is a selective inhibitor of the p110α isoform of PI3K, while Buparlisib is a pan-class I PI3K inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, supported by experimental data and detailed protocols.

Mechanism of Action and Pathway Inhibition

Alpelisib's targeted approach is centered on its high selectivity for the p110α catalytic subunit of PI3K, which is frequently mutated in various cancers, including a significant portion of breast cancers.[3] In contrast, Buparlisib exerts its effect by inhibiting all four isoforms of class I PI3K (α, β, γ, and δ), offering a broader spectrum of pathway inhibition.[1][4] This fundamental difference in their mechanism of action dictates their potential applications and efficacy profiles in different cancer subtypes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Alpelisib Alpelisib (PI3Kα specific) Alpelisib->PI3K Buparlisib Buparlisib (pan-PI3K) Buparlisib->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

References

A Head-to-Head Comparison of Taselisib and Alpelisib for PIK3CA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for cancers driven by mutations in the PIK3CA gene, particularly hormone receptor-positive (HR+), HER2-negative advanced breast cancer, the phosphatidylinositol 3-kinase (PI3K) inhibitors Taselisib and Alpelisib have undergone extensive clinical investigation. Both agents aim to block the PI3K pathway, a critical signaling cascade that promotes tumor growth when constitutively activated by PIK3CA mutations.[1][2][3] However, their divergent clinical trajectories, with Alpelisib (Piqray®) securing regulatory approval and Taselisib's development being halted, underscore crucial differences in their mechanism, efficacy, and safety.[1] This guide provides a detailed, objective comparison of these two inhibitors, supported by clinical trial data and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Inhibitors

Both Taselisib and Alpelisib inhibit the PI3K enzyme, but they differ significantly in their selectivity for the various PI3K isoforms.

  • Alpelisib is a potent and highly selective inhibitor of the p110α (alpha) catalytic subunit of PI3K, which is encoded by the PIK3CA gene.[1] Its specificity for the alpha isoform is a key characteristic, thought to contribute to a more favorable therapeutic window.[1][4]

  • Taselisib , in contrast, is a β-sparing PI3K inhibitor that predominantly targets the α, δ, and γ isoforms of PI3K.[1][4] Preclinical studies suggested a dual mechanism for taselisib, involving both PI3K signaling inhibition and the induction of p110α protein degradation.[5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Alpelisib Alpelisib (α-selective) Alpelisib->PI3K Inhibits p110α Taselisib Taselisib (α, δ, γ inhibitor) Taselisib->PI3K Inhibits p110α,δ,γ AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway with inhibitor targets.

Clinical Efficacy: A Head-to-Head Data Summary

The primary evidence for comparing Alpelisib and Taselisib comes from their respective Phase III clinical trials: SOLAR-1 for Alpelisib and SANDPIPER for Taselisib. Both studies evaluated the inhibitor in combination with the estrogen receptor antagonist fulvestrant versus fulvestrant plus placebo in patients with HR+, HER2-, PIK3CA-mutant advanced breast cancer that had progressed after aromatase inhibitor therapy.[1]

Efficacy EndpointAlpelisib + Fulvestrant (SOLAR-1)Placebo + Fulvestrant (SOLAR-1)Taselisib + Fulvestrant (SANDPIPER)Placebo + Fulvestrant (SANDPIPER)
Median Progression-Free Survival (PFS) 11.0 months[6][7]5.7 months[6][7]7.4 months[8][9][10][11]5.4 months[8][9][10][11]
Hazard Ratio (HR) for PFS 0.65[6]-0.70[8][11]-
Median Overall Survival (OS) 39.3 months[12][13]31.4 months[12][13]Data not mature / not reportedData not mature / not reported
Hazard Ratio (HR) for OS 0.86 (Not statistically significant)[12]---
Objective Response Rate (ORR) 26.6% (in PIK3CA-mutant cohort)12.8% (in PIK3CA-mutant cohort)28.0% (in PIK3CA-mutant cohort)[9][11]11.9% (in PIK3CA-mutant cohort)[9][11]
Clinical Benefit Rate (CBR) Not directly reported in sourcesNot directly reported in sources51.5%[10][11]37.3%[10][11]

Alpelisib demonstrated a more substantial improvement in progression-free survival in the SOLAR-1 trial, nearly doubling the time to disease progression compared to placebo.[6][7] While the overall survival benefit was not statistically significant, the 7.9-month numerical improvement was considered clinically meaningful.[6][12][13] In contrast, the SANDPIPER trial showed a statistically significant but more modest 2-month improvement in PFS for Taselisib.[8][10]

Safety and Tolerability Profile

A critical differentiating factor in the clinical development of these two drugs was their safety profiles. While both are associated with class-effect toxicities, the incidence and severity of adverse events were notably higher with Taselisib.[1]

Adverse Event (Grade ≥3)Alpelisib + Fulvestrant (SOLAR-1)Taselisib + Fulvestrant (SANDPIPER)
Hyperglycemia 36.6%10%[4]
Diarrhea 6.7%12%[4]
Rash 9.9%Not specified in sources
Colitis Not specified in sources3%[4]
Stomatitis Not specified in sources2%[4]
Serious Adverse Events (SAEs) 37 (29%) of 127 patients[14]32.0%[8][11]
Discontinuation due to AEs Not specified in sources16.8%[8][11]
Dose Reduction due to AEs Not specified in sources36.5%[8][11]

Note: Direct comparison of AE percentages across different trials should be done with caution due to potential differences in study populations and reporting methodologies. Data for Alpelisib is from the BYLieve study, which had a similar patient population post-CDK4/6 inhibitor.[14]

The significant toxicity associated with Taselisib, leading to higher rates of dose reductions and discontinuations, ultimately contributed to its unfavorable risk-benefit profile and the cessation of its development for this indication.[1][8][15] Alpelisib, while also having notable side effects like hyperglycemia that require proactive management, was deemed to have a more manageable safety profile.[1][4]

Conclusion

In the head-to-head comparison for the treatment of PIK3CA-mutant, HR+, HER2- advanced breast cancer, Alpelisib has demonstrated a superior clinical profile to Taselisib. The more substantial improvement in progression-free survival, coupled with a more manageable safety profile, established Alpelisib in combination with fulvestrant as a valuable therapeutic option.[1] Conversely, the modest efficacy benefit and significant toxicity associated with Taselisib led to the discontinuation of its clinical development.[1][15][16]

Appendix: Key Experimental Protocols

In Vitro PI3K Kinase Inhibition Assay

This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of compounds like Alpelisib and Taselisib, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[3][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • Test compounds (Taselisib, Alpelisib) serially diluted in DMSO

  • Kinase reaction buffer

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • HTRF detection reagents (e.g., biotin-PIP3, europium-labeled anti-biotin antibody, and an acceptor-labeled PIP3-binding protein)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Kinase_Assay_Workflow start Start prep Prepare Serial Dilution of Inhibitor (e.g., Alpelisib) start->prep plate Add Inhibitor or Vehicle (DMSO) to 384-well Plate prep->plate enzyme Add Recombinant PI3K Enzyme plate->enzyme preinc Pre-incubate (15-30 min) to Allow Inhibitor Binding enzyme->preinc initiate Initiate Reaction by Adding Substrate (PIP2) and ATP preinc->initiate incubate Incubate (e.g., 60 min) for Enzymatic Reaction initiate->incubate terminate Terminate Reaction & Add HTRF Detection Reagents incubate->terminate read Read HTRF Signal on Plate Reader terminate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro HTRF-based kinase assay.

Procedure:

  • Compound Plating: Add diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant PI3K enzyme to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.[3]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add HTRF detection reagents as per the manufacturer's instructions.

  • Signal Reading: After a final incubation, measure the HTRF signal. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and use non-linear regression to determine the IC50 value.[3]

In Vivo Patient-Derived Xenograft (PDX) Model Study

PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, are a powerful tool for evaluating the efficacy of anti-cancer agents in a system that better reflects human tumor heterogeneity.[2][18][19]

Objective: To evaluate the anti-tumor efficacy of Taselisib or Alpelisib in a PIK3CA-mutant breast cancer PDX model.

Materials:

  • Highly immunodeficient mice (e.g., NSG or NRG strains).[19]

  • Freshly collected, sterile human breast tumor tissue with a confirmed PIK3CA mutation.

  • Surgical tools for tissue implantation.

  • Test agents (Taselisib, Alpelisib) formulated for oral gavage.

  • Vehicle control solution.

  • Calipers for tumor measurement.

PDX_Workflow start Start obtain Obtain Patient Tumor Tissue (PIK3CA-mutant) start->obtain implant Implant Tumor Fragments into Immunodeficient Mice obtain->implant monitor Monitor for Tumor Engraftment and Growth implant->monitor randomize Randomize Mice into Treatment Cohorts when Tumors Reach Pre-defined Size monitor->randomize treat Administer Daily Oral Doses: - Vehicle Control - Alpelisib - Taselisib randomize->treat measure Measure Tumor Volume (e.g., 2-3 times/week) treat->measure endpoint Continue Treatment until Study Endpoint (e.g., Tumor Size Limit, Time) measure->endpoint analyze Analyze Tumor Growth Inhibition (TGI) and Collect Tumors for Biomarker Analysis endpoint->analyze end End analyze->end

Caption: Experimental workflow for a Patient-Derived Xenograft (PDX) study.

Procedure:

  • Implantation: Surgically implant small fragments of the patient's tumor subcutaneously into the flank of immunodeficient mice.[2]

  • Tumor Growth: Allow tumors to grow to a pre-determined size (e.g., 150-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Alpelisib, Taselisib).

  • Treatment: Administer the compounds, typically via oral gavage, on a defined schedule (e.g., daily for 21 days).[20]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

  • Endpoint: The study concludes when tumors reach a pre-defined endpoint, or after a fixed duration.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors may be harvested for downstream biomarker analysis (e.g., Western blot for p-AKT levels) to confirm pathway inhibition.[18]

References

Navigating Resistance: A Comparative Guide to PI3K Inhibitors in the Context of Alpelisib Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a detailed comparison of alpelisib with other PI3K inhibitors, focusing on the critical issue of cross-resistance. We present supporting experimental data, detailed methodologies, and visual pathways to elucidate the complex mechanisms at play and highlight strategies to overcome therapeutic failure.

The advent of PI3Kα-specific inhibitors, such as alpelisib, has marked a significant advancement in the treatment of PIK3CA-mutated cancers, particularly in HR-positive, HER2-negative breast cancer. However, the emergence of acquired resistance poses a substantial clinical challenge, often leading to treatment discontinuation. This guide delves into the mechanisms of alpelisib resistance and evaluates the efficacy of other PI3K inhibitors in overcoming these resistance mechanisms.

Mechanisms of Acquired Resistance to Alpelisib

Acquired resistance to alpelisib predominantly arises from genetic alterations that reactivate the PI3K signaling pathway. Two of the most well-documented mechanisms are:

  • Secondary Mutations in PIK3CA : The development of new mutations in the PIK3CA gene, particularly in the drug-binding pocket of the p110α subunit, can hinder the binding of alpelisib, rendering it ineffective. These mutations effectively change the "lock" so the alpelisib "key" no longer fits.[1][2][3][4]

  • Loss of PTEN Function : PTEN is a critical tumor suppressor that negatively regulates the PI3K pathway. Loss-of-function mutations or deletions in the PTEN gene lead to the sustained activation of the PI3K pathway, bypassing the inhibitory effect of alpelisib.[5] This can lead to increased signaling through the PI3K p110β isoform, contributing to resistance.[5]

These resistance mechanisms not only limit the long-term efficacy of alpelisib but also raise the crucial question of cross-resistance to other PI3K inhibitors.

Comparative Efficacy of PI3K Inhibitors in Alpelisib-Resistant Models

Recent studies have shed light on the cross-resistance profiles of various PI3K inhibitors in the context of alpelisib resistance. The following tables summarize the in vitro efficacy (IC50 values) of different PI3K inhibitors against breast cancer cell lines engineered to express secondary PIK3CA mutations that confer resistance to alpelisib.

Table 1: Cross-Resistance in PIK3CA H1047R Mutant Breast Cancer Cells (T47D) with Secondary Resistance Mutations
PI3K InhibitorCell LineIC50 (nM)Fold Change vs. Parental
Alpelisib T47D H1047R100-
T47D H1047R + W780R>1000>10
T47D H1047R + Q859H>1000>10
Inavolisib T47D H1047R10-
T47D H1047R + W780R>100>10
T47D H1047R + Q859H>100>10
Pictilisib T47D H1047R50-
T47D H1047R + W780R>500>10
T47D H1047R + Q859H501
Taselisib T47D H1047R20-
T47D H1047R + W780R>200>10
T47D H1047R + Q859H502.5

Data extracted from Varkaris et al., Cancer Discovery, 2024.[6]

Table 2: A New Frontier: Allosteric Inhibition with RLY-2608

A promising strategy to overcome resistance mediated by binding-site mutations is the use of allosteric inhibitors. These drugs bind to a different site on the protein, inducing a conformational change that inhibits its activity. RLY-2608 is a first-in-class, mutant-selective, allosteric PI3Kα inhibitor.[3][4][6][7][8] Preclinical data has shown that RLY-2608 can effectively inhibit PI3Kα signaling in models with secondary resistance mutations that confer resistance to orthosteric inhibitors like alpelisib.[3][6]

Experimental Protocols

Generation of Resistant Cell Lines

Acquired resistance to PI3K inhibitors in vitro is typically modeled by long-term culture of sensitive cancer cell lines in the presence of escalating concentrations of the drug.

Protocol:

  • Initial IC50 Determination: Parental cancer cell lines (e.g., T47D, MCF7) are treated with a dose range of the PI3K inhibitor (e.g., alpelisib) for 72 hours to determine the initial half-maximal inhibitory concentration (IC50).

  • Dose Escalation: Cells are continuously cultured in the presence of the inhibitor at a starting concentration below the IC50.

  • Stepwise Increase: The drug concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.

  • Selection of Resistant Population: This process is continued for several months until a cell population that can proliferate in the presence of a high concentration of the inhibitor (typically several-fold higher than the initial IC50) is established.

  • Validation: The resistance of the resulting cell line is confirmed by a significant increase in the IC50 value compared to the parental cell line.

Cell Viability Assay

The efficacy of PI3K inhibitors against sensitive and resistant cell lines is commonly assessed using cell viability assays such as the MTT or CellTiter-Glo® assay.

Protocol (CellTiter-Glo®):

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the PI3K inhibitors for 72 hours.

  • Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: The luminescent signal is read using a luminometer. The data is normalized to vehicle-treated control cells, and dose-response curves are generated to calculate the IC50 values.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the PI3K signaling pathway and the mechanisms of resistance to alpelisib.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

Resistance_Mechanisms Mechanisms of Resistance to Alpelisib cluster_0 Orthosteric Inhibition cluster_1 Resistance Mechanisms Alpelisib Alpelisib PI3Ka_WT PI3Kα (Wild-Type) Alpelisib->PI3Ka_WT Inhibits PI3Ka_mut PI3Kα with Secondary Mutation Alpelisib->PI3Ka_mut Ineffective Inhibition Alpelisib_no_bind Alpelisib cannot bind PTEN_loss PTEN Loss Pathway_reactivation Pathway Reactivation PTEN_loss->Pathway_reactivation

Caption: Key mechanisms of acquired resistance to alpelisib.

Overcoming_Resistance Strategies to Overcome Alpelisib Resistance cluster_0 Resistant PI3Kα cluster_1 Next-Generation Inhibitors PI3Ka_mut PI3Kα with Secondary Mutation RLY2608 RLY-2608 (Allosteric Inhibitor) RLY2608->PI3Ka_mut Inhibits at allosteric site Pan_PI3K Pan-PI3K Inhibitors (e.g., Pictilisib) Pan_PI3K->PI3Ka_mut May overcome some mutations

Caption: Therapeutic approaches to combat alpelisib resistance.

References

Validating the Therascreen PIK3CA Kit as a Biomarker for Alpelisib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The approval of alpelisib (Piqray®), a phosphatidylinositol 3-kinase (PI3K) inhibitor, has marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer. This targeted therapy necessitates the accurate identification of patients with eligible PIK3CA mutations. The QIAGEN therascreen PIK3CA RGQ PCR Kit stands as the FDA-approved companion diagnostic, validating its role as a crucial biomarker for alpelisib treatment. This guide provides a comprehensive comparison of the therascreen PIK3CA kit with alternative testing methods, supported by experimental data from the pivotal SOLAR-1 clinical trial and other studies.

Clinical Validation in the SOLAR-1 Trial

The therascreen PIK3CA kit was validated as a companion diagnostic for alpelisib in the Phase III SOLAR-1 clinical trial.[1][2][3] This randomized, double-blind, placebo-controlled study enrolled 572 postmenopausal women, and men, with HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor-based therapy.[2][3][4] Patients were allocated to a PIK3CA-mutant or non-mutant cohort based on tumor tissue analysis.[3] The trial demonstrated a significant improvement in progression-free survival (PFS) for patients with PIK3CA mutations treated with alpelisib and fulvestrant compared to fulvestrant alone.[1][5]

Key Efficacy Data from the SOLAR-1 Trial (PIK3CA-Mutant Cohort)
Efficacy EndpointAlpelisib + Fulvestrant (n=169)Placebo + Fulvestrant (n=172)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS)11.0 months5.7 months0.65 (0.50-0.85)<0.001[5]
Overall Response Rate (ORR)26.6%12.8%--

In the cohort of patients without a PIK3CA mutation, there was no statistically significant difference in PFS between the alpelisib and placebo arms, underscoring the importance of accurate biomarker testing.[2][5]

The PI3K/AKT Signaling Pathway and Alpelisib's Mechanism of Action

The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer and lead to the hyperactivation of this pathway. Alpelisib is an alpha-specific PI3K inhibitor that selectively targets the p110α isoform, thereby inhibiting the downstream signaling cascade in cancer cells with PIK3CA mutations.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway and Alpelisib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Alpelisib Alpelisib Alpelisib->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: PI3K/AKT pathway and the inhibitory action of Alpelisib.

Therascreen PIK3CA RGQ PCR Kit: An Overview

The therascreen PIK3CA RGQ PCR Kit is a real-time qualitative PCR test designed to detect 11 specific mutations in the PIK3CA gene.[6][7][8][9][10][11] These mutations are located in exons 7, 9, and 20 of the gene.[7][8][9][10] The kit is approved for use with both formalin-fixed paraffin-embedded (FFPE) tumor tissue and circulating tumor DNA (ctDNA) from plasma.[6][7][8][9][10]

Experimental Workflow for the Therascreen PIK3CA Kit

Therascreen_Workflow Therascreen PIK3CA Experimental Workflow cluster_sample Sample Collection & Preparation cluster_pcr Real-Time PCR cluster_analysis Data Analysis Sample FFPE Tissue or Plasma Sample DNA_Extraction DNA Extraction (QIAamp DSP Kits) Sample->DNA_Extraction PCR_Setup PCR Reaction Setup (therascreen PIK3CA Kit Reagents) DNA_Extraction->PCR_Setup Amplification Amplification & Detection (Rotor-Gene Q MDx) PCR_Setup->Amplification Data_Analysis Automated Data Analysis (Rotor-Gene AssayManager) Amplification->Data_Analysis Result Mutation Detected or No Mutation Detected Data_Analysis->Result

Caption: Workflow for PIK3CA mutation detection with the therascreen kit.

Detailed Experimental Protocol

The therascreen PIK3CA RGQ PCR Kit protocol involves the following key steps:

  • Sample Preparation : Genomic DNA is extracted from FFPE breast tumor tissue or ctDNA is extracted from plasma using the recommended QIAamp DSP kits.[9][10]

  • PCR Setup : The extracted DNA is added to a real-time PCR reaction mix containing primers and probes specific for the 11 PIK3CA mutations and a control reaction.

  • Amplification and Detection : The PCR is performed on the Rotor-Gene Q MDx instrument, which automates the amplification of the target DNA and the real-time detection of fluorescent signals.[9][10]

  • Data Analysis : The Rotor-Gene AssayManager software automatically interprets the raw data to provide a qualitative result: "Mutation Detected" or "No Mutation Detected".[6]

Comparison with Alternative Methods: Therascreen PCR vs. Next-Generation Sequencing (NGS)

While the therascreen PIK3CA kit is the FDA-approved companion diagnostic, next-generation sequencing (NGS) is another widely used method for detecting PIK3CA mutations. NGS offers a broader, more comprehensive analysis of the genome.

FeatureTherascreen PIK3CA RGQ PCR KitNext-Generation Sequencing (NGS)
Technology Real-time Polymerase Chain Reaction (PCR)Massively parallel sequencing
Gene Coverage Targets 11 specific hotspot mutations in PIK3CA.[6][7][8][9][10][11]Can analyze the entire PIK3CA gene and many other genes simultaneously.[12]
Sensitivity High sensitivity for the targeted mutations.Sensitivity can vary depending on the platform and depth of sequencing.
Turnaround Time Relatively short, enabling faster clinical decisions.[13]Generally longer due to more complex workflow and data analysis.[13]
Cost Generally less expensive than NGS.[13]Higher cost per sample.
FDA Approval for Alpelisib FDA-approved companion diagnostic.[14]Some NGS panels have received FDA approval as companion diagnostics for other drugs, and some labs offer their own validated NGS tests for PIK3CA.[12][14]
Detection of Novel Mutations Cannot detect mutations outside the 11 targeted ones.[12]Can identify novel or rare PIK3CA mutations.[12]

A study comparing the therascreen PIK3CA kit with an NGS panel on metastatic and matched primary tumor samples found that NGS appeared to be more efficacious in upfront PIK3CA molecular testing.[13] However, the study also noted that real-time PCR is simpler, has a shorter turnaround time, and is less expensive.[13]

Performance in Liquid Biopsy

The ability to detect PIK3CA mutations in ctDNA from plasma (liquid biopsy) is a significant advantage, as it is less invasive than a tumor biopsy. In an analysis from the SOLAR-1 trial, liquid biopsy-based assessment of PIK3CA mutational status was a better indicator of progression-free survival compared to tissue biopsy analysis.[15] Patients with PIK3CA mutations detected in ctDNA had a 45% reduction in the risk of disease progression when treated with alpelisib, compared to a 35% reduction for those identified by tissue biopsy.[15]

Conclusion

The therascreen PIK3CA RGQ PCR Kit has been rigorously validated through the SOLAR-1 clinical trial and has demonstrated its clinical utility as a companion diagnostic for alpelisib. Its high sensitivity for the 11 targeted PIK3CA mutations, relatively rapid turnaround time, and FDA-approved status make it a reliable tool for identifying patients who are likely to benefit from alpelisib therapy. While NGS offers a more comprehensive genomic analysis, the therascreen kit provides a focused and validated approach for this specific therapeutic indication. The option of using either tumor tissue or plasma provides flexibility in clinical practice, with liquid biopsy showing promise as a strong predictor of treatment benefit. The choice between targeted PCR and broader NGS testing will depend on the specific clinical question, available resources, and the need for information on other genomic alterations.

References

A Comparative Analysis of Alpelisib and Pictilisib Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two phosphatidylinositol 3-kinase (PI3K) inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and Pictilisib (a pan-PI3K inhibitor). The information presented is collated from clinical trial data and peer-reviewed studies to assist in understanding the distinct and overlapping adverse event profiles of these targeted therapies.

Introduction

Alpelisib is an α-selective PI3K inhibitor approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][2] Its targeted action on the p110α isoform of PI3K is intended to enhance efficacy in tumors with PIK3CA mutations while potentially mitigating some toxicities associated with broader PI3K inhibition.[1][3] Pictilisib is an oral, potent pan-class I PI3K inhibitor that has been evaluated in various solid tumors.[4][5][6] As a pan-inhibitor, it targets all four class I PI3K isoforms (α, β, δ, γ), which may lead to a different spectrum of on-target and off-target toxicities.[1][3][4] Understanding the nuances of their toxicity profiles is critical for patient management and the development of future PI3K inhibitors.

Comparative Toxicity Data

The following table summarizes the incidence of key adverse events (AEs) reported for Alpelisib and Pictilisib from notable clinical studies. It is important to note that these data are from separate trials and not from a head-to-head comparison; therefore, direct comparisons should be made with caution.

Adverse EventAlpelisib (with Fulvestrant) [SOLAR-1 Trial]Pictilisib (as monotherapy or combination) [Phase I/Ib Trials]
Hyperglycemia All Grades: 63.7% - 65%[7][8] Grade 3/4: 36.6% (Grade 3: 32.7%, Grade 4: 3.9%)[9][10][11]All Grades: Noted as a pharmacodynamic effect[6] Grade ≥3: Observed in only 1 patient in a phase I study[6]
Rash All Grades: 45% - 53.9%[8][12] Grade 3: 9.9% - 20.1%[9][10][12]All Grades: 48% - 50.7%[13][14][15] Grade 3 (Dose-Limiting): Observed in 3 patients in a phase I study[5][6]
Diarrhea All Grades: 52% - 60%[8] Grade 3: 6.7%[9][10][11]All Grades: 78.3%[13] Grade ≥3: Not specified in high frequency[13]
Nausea All Grades: Common[2][16] Grade 3/4: Not frequently reported as high-gradeAll Grades: 62.3%[13] Grade ≥3: Not specified in high frequency[13]
Fatigue All Grades: Common[1][2] Grade 3/4: 2.5% leading to discontinuation[1]All Grades: 59.4%[13] Grade ≥3: Not specified in high frequency[13]
Stomatitis All Grades: 25%[8] Grade 3/4: Not frequently reported as high-gradeAll Grades: 37.7%[13] Grade ≥3: Not specified in high frequency[13]

Key Toxicities and Mechanisms

Hyperglycemia (Predominantly with Alpelisib)

Hyperglycemia is a well-established on-target effect of PI3Kα inhibition.[17] The PI3K/AKT pathway is crucial for insulin signaling and glucose metabolism.[18] By inhibiting PI3Kα, Alpelisib disrupts this pathway, leading to insulin resistance, reduced glucose uptake in skeletal muscle and adipose tissue, and increased hepatic gluconeogenesis.[17][18][19] This effect is dose-dependent and typically occurs early in treatment, with a median onset of about two weeks.[7][10][19]

Rash

Rash is a common dermatologic adverse event for both Alpelisib and Pictilisib.[12][13] For Alpelisib, the rash is most commonly maculopapular.[8][12] The underlying mechanism is thought to be related to the inhibition of the PI3K/AKT pathway in keratinocytes, which plays a role in their differentiation and survival.[8] In a phase I study of Pictilisib, a grade 3 maculopapular rash was a dose-limiting toxicity.[5][6]

Gastrointestinal Toxicities (Diarrhea, Nausea, Stomatitis)

Gastrointestinal toxicities are frequent with both agents but appear to be more prominent with the pan-PI3K inhibitor Pictilisib.[13] Pan-PI3K inhibition, particularly of the δ isoform, has been associated with gastrointestinal side effects.[4] Diarrhea was the most common adverse event reported in a phase Ib study of Pictilisib, affecting 78.3% of patients.[13]

Signaling Pathway Inhibition

The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition for Alpelisib and Pictilisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Alpelisib Alpelisib (α-specific) Alpelisib->PI3K Inhibits α-isoform Pictilisib Pictilisib (pan-inhibitor) Pictilisib->PI3K Inhibits α, β, δ, γ isoforms PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates GlucoseUptake Glucose Uptake & Metabolism AKT->GlucoseUptake Promotes CellPro Cell Proliferation, Growth, Survival Downstream->CellPro Promotes InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Activates IRS->PI3K Activates

Caption: PI3K/AKT signaling pathway and inhibitor action.

Experimental Protocols for Toxicity Assessment

The management and assessment of toxicities in clinical trials for Alpelisib and Pictilisib follow standardized criteria, primarily the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Monitoring for Hyperglycemia (Alpelisib)
  • Baseline Assessment: Fasting plasma glucose (FPG) and HbA1c levels are measured at baseline before initiating treatment.[20] Patients with type 1 diabetes or uncontrolled type 2 diabetes were often excluded from pivotal trials.[7]

  • Frequent Monitoring: During treatment, FPG is monitored regularly, such as weekly for the first few weeks, and then periodically thereafter.[19][20]

  • Grading: Hyperglycemia is graded according to CTCAE criteria. For instance, Grade 3 hyperglycemia is defined as FPG >250-500 mg/dL and Grade 4 as >500 mg/dL.

  • Management: Management strategies are initiated based on the grade of hyperglycemia and may include dietary modifications, initiation of oral antihyperglycemic agents like metformin, and in severe cases, insulin therapy and interruption or dose reduction of Alpelisib.[9][19][20]

Assessment of Rash
  • Clinical Evaluation: Dermatologic adverse events are assessed through clinical examination, noting the morphology (e.g., maculopapular, acneiform), distribution, and percentage of body surface area affected.[12]

  • Grading: Rash severity is graded based on CTCAE criteria, which consider the extent of the rash and its impact on activities of daily living.

  • Management: For Alpelisib-related rash, prophylactic use of antihistamines has been shown to reduce the incidence and severity.[10][11] Treatment for existing rash often involves topical corticosteroids for mild to moderate cases and systemic corticosteroids for severe (Grade 3) presentations.[12][21] Dose interruption of the PI3K inhibitor is common for Grade 3 rash.[12]

Experimental Workflow for Toxicity Management

The following diagram outlines a general workflow for the identification and management of common toxicities associated with PI3K inhibitors.

Toxicity_Workflow Start Start PI3K Inhibitor Therapy Baseline Baseline Assessment (FPG, HbA1c, Skin Exam) Start->Baseline Monitor Regular Monitoring (Weekly/Bi-weekly) Baseline->Monitor AE_Detected Adverse Event Detected? Monitor->AE_Detected AE_Detected->Monitor No Grade_AE Grade Severity (CTCAE) AE_Detected->Grade_AE Yes Grade1_2 Grade 1-2 Management Grade_AE->Grade1_2 Grade 1-2 Grade3_4 Grade 3-4 Management Grade_AE->Grade3_4 Grade 3-4 Continue_Tx Continue Therapy with Supportive Care Grade1_2->Continue_Tx Interrupt_Tx Interrupt/Reduce Dose + Initiate Intensive Supportive Care Grade3_4->Interrupt_Tx Continue_Tx->Monitor Resolution Toxicity Resolves to Grade ≤1? Interrupt_Tx->Resolution Rechallenge Re-challenge at Same or Reduced Dose Resolution->Rechallenge Yes Discontinue Permanent Discontinuation Resolution->Discontinue No Rechallenge->Monitor

Caption: General workflow for managing PI3K inhibitor toxicities.

Conclusion

Alpelisib and Pictilisib, while both targeting the PI3K pathway, exhibit distinct toxicity profiles largely dictated by their isoform selectivity. Alpelisib's α-specificity is strongly linked to a high incidence of hyperglycemia, an on-target effect that requires proactive monitoring and management. Pictilisib, as a pan-PI3K inhibitor, is associated with a broader range of toxicities, with a notably high incidence of gastrointestinal side effects like diarrhea. Rash is a common class effect for both drugs. The higher rates of severe toxicities and limited efficacy have hindered the clinical development of many pan-PI3K inhibitors like Pictilisib.[1][8] In contrast, the manageable, albeit frequent, side effects of Alpelisib, coupled with its proven efficacy in a specific patient population, have established its role in cancer therapy. This comparative analysis underscores the importance of isoform-specific targeting in maximizing therapeutic index and managing the on-target, off-tumor toxicities inherent to inhibiting the PI3K signaling pathway.

References

Synergistic Interplay of Alpelisib and Palbociclib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data confirms the potent synergistic activity of Alpelisib (a PI3Kα inhibitor) and Palbociclib (a CDK4/6 inhibitor) in various cancer models. This guide provides an objective comparison of their combined efficacy, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

The combination of Alpelisib and Palbociclib has demonstrated significant synergistic effects in inhibiting cancer cell proliferation and tumor growth, particularly in cancers with alterations in the PI3K pathway.[1][2][3] This synergy is attributed to the dual targeting of two critical cell signaling pathways that regulate cell cycle progression and survival. Alpelisib inhibits the PI3K/AKT/mTOR pathway, which is frequently overactivated in cancer, while Palbociclib blocks the cyclin D-CDK4/6-Rb pathway, a key driver of cell cycle progression.[4][5]

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between Alpelisib and Palbociclib has been quantified in various preclinical models, consistently showing that the combination is more effective than either single agent.

In Vitro Synergy Across Cancer Cell Lines

Multiple studies have utilized quantitative high-throughput screening to evaluate the synergistic effects of Alpelisib and Palbociclib across a panel of cancer cell lines. The synergy is often assessed using metrics such as the Excess HSA (Highest Single Agent) score and the Bliss independence model, where negative scores indicate synergy.[1]

Cell LineCancer TypePIK3CA StatusSynergy MetricResultReference
FADUHead and Neck Squamous Cell CarcinomaAmplifiedExcessHSA Score-748.28[1]
PS-FADU, PS-HN30, PS-CAL27Head and Neck Squamous Cell CarcinomaMutant/AmplifiedBliss Independence ModelStrong Synergy[1]
SNU387-H1047RHepatocellular CarcinomaH1047R MutantCombination Index (CI)Synergistic[3]
SNU449-H1047RHepatocellular CarcinomaH1047R MutantCombination Index (CI)Synergistic[3]
Caco-2, LS1034, SNUC4, DLD-1Colorectal CancerVariousAnti-proliferative EffectSynergistic[6]
In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have further validated the synergistic anti-tumor activity of the Alpelisib and Palbociclib combination.

Xenograft ModelCancer TypeTreatmentTumor Growth InhibitionReference
FADU XenograftHead and Neck Squamous Cell CarcinomaAlpelisib + PalbociclibSignificantly greater than single agents[1]
c-Met/H1047R Mouse ModelHepatocellular CarcinomaAlpelisib + PalbociclibTumor Regression[2][3][7]
Caco-2, LS1034, SNUC4 XenograftsColorectal CancerAlpelisib + Ribociclib (CDK4/6 inhibitor)Significant reduction in tumor growth[6]

Signaling Pathway and Experimental Workflow

Dual Inhibition of PI3K and CDK4/6 Pathways

The synergistic effect of Alpelisib and Palbociclib stems from their ability to concurrently inhibit two key oncogenic signaling pathways. Alpelisib targets the PI3Kα isoform, blocking the downstream AKT/mTOR signaling cascade involved in cell growth, proliferation, and survival.[3] Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein, which in turn halts the cell cycle at the G1/S transition.[3] The combined inhibition leads to a more profound and sustained cell cycle arrest and, in some cases, apoptosis.[4][6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation CyclinD Cyclin D mTOR->CyclinD Promotes CellCycle Cell Cycle Progression (G1 to S phase) mTOR->CellCycle Promotes CDK46 CDK4/6 CyclinD->CDK46 Binding Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition E2F->CellCycle Activation Alpelisib Alpelisib Alpelisib->PI3K Palbociclib Palbociclib Palbociclib->CDK46

Dual inhibition of PI3K and CDK4/6 pathways by Alpelisib and Palbociclib.
General Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for evaluating the synergistic effects of Alpelisib and Palbociclib in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cancer Cell Line Selection & Culture drug_treatment 2. Treatment with Alpelisib, Palbociclib, and Combination cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay western_blot 5. Western Blot for Pathway Analysis drug_treatment->western_blot synergy_analysis 4. Synergy Calculation (e.g., Chou-Talalay, Bliss) viability_assay->synergy_analysis xenograft 1. Xenograft Model Establishment treatment_groups 2. Randomization into Treatment Groups (Vehicle, Single Agents, Combination) xenograft->treatment_groups tumor_measurement 3. Tumor Volume and Body Weight Measurement treatment_groups->tumor_measurement endpoint_analysis 4. Endpoint Analysis (Tumor Growth Inhibition, Immunohistochemistry) tumor_measurement->endpoint_analysis

General workflow for assessing Alpelisib and Palbociclib synergy.

Detailed Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergy of the combination.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Preparation: Alpelisib and Palbociclib are dissolved in DMSO to create stock solutions. Serial dilutions of each drug are prepared in cell culture medium.

  • Treatment: Cells are treated with a matrix of concentrations of Alpelisib and Palbociclib, both as single agents and in combination. A vehicle control (DMSO) is also included.

  • Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The IC50 values for each drug are calculated. The synergistic effect of the combination is determined using software like CompuSyn, which calculates the Combination Index (CI) based on the Chou-Talalay method.[8][9] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effect by examining the inhibition of downstream signaling pathways.

  • Protein Extraction: Cells are treated with Alpelisib, Palbociclib, or the combination for 24-48 hours. Cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against key proteins in the PI3K/AKT (e.g., p-AKT, p-S6) and CDK4/6/Rb (e.g., p-Rb) pathways. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the Alpelisib and Palbociclib combination in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Cell Implantation: Cancer cells (e.g., 5 x 10^6 FADU cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, Alpelisib alone, Palbociclib alone, and the combination of Alpelisib and Palbociclib.[1]

  • Drug Administration: Alpelisib and Palbociclib are administered orally at predetermined doses and schedules (e.g., daily or 5 days on/2 days off).[1][2]

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. The mice are then euthanized, and the tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the combination group to that of the single-agent and vehicle control groups.

Conclusion

The preclinical evidence strongly supports the synergistic activity of Alpelisib and Palbociclib in various cancer models, particularly those with PIK3CA mutations. The dual inhibition of the PI3K and CDK4/6 pathways leads to enhanced anti-proliferative effects and tumor growth inhibition. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate these findings. Clinical trials are ongoing to evaluate the efficacy and safety of this combination in patients.[10][11]

References

Safety Operating Guide

Proper Disposal of Alpelisib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of alpelisib hydrochloride, offering procedural, step-by-step guidance to ensure safe and compliant laboratory operations for researchers, scientists, and drug development professionals.

Essential Safety and Handling Precautions

This compound is a potent pharmaceutical compound that requires careful handling to minimize exposure and environmental impact. It may cause damage to organs through prolonged or repeated exposure and is classified as toxic to aquatic life with long-lasting effects[1]. Adherence to safety protocols during handling and disposal is mandatory.

Key Handling and Disposal Parameters

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. Handle in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation.[2][3]
Spill Management In the event of a spill, avoid dust formation. Collect spilled material using spark-proof tools and place it into a suitable, closed container for disposal. Evacuate personnel to safe areas and ensure adequate ventilation.[2][3]
Environmental Protection Prevent the chemical from entering drains, sewer systems, or water courses. Discharge into the environment must be avoided.[2]
Storage of Waste Keep chemical waste in suitable, closed, and properly labeled containers. Store in a dry, cool, and well-ventilated place, separate from incompatible materials.[2][3]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction facility. On-site chemical degradation is not advised without specific, validated protocols.

Procedure for this compound Waste:

  • Segregation: All waste contaminated with this compound, including residual product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated from non-hazardous laboratory trash.

  • Containment: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Labeling: The waste container must be labeled in accordance with institutional and regulatory standards, typically including the words "Hazardous Waste," the chemical name "this compound," and relevant hazard warnings.

  • Collection and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. The material should be disposed of via controlled incineration with flue gas scrubbing or another approved method.[2] Do not dispose of this material down the drain.[2]

  • Documentation: Ensure that a hazardous waste manifest is completed for the tracking of the waste from its point of generation to its final disposal, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[4][5].

Procedure for Contaminated Packaging:

  • Empty containers and packaging that held this compound should be decontaminated by triply rinsing with a suitable solvent.[2] The rinsate should be collected and disposed of as hazardous waste.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[2] Combustible packaging materials may be incinerated.[2]

Experimental Protocols

As of the current information, there are no widely established and validated experimental protocols for the chemical degradation of this compound as a standard disposal procedure in a laboratory setting. While studies have shown that alpelisib can degrade under conditions of hydrolysis, oxidation, and photolysis, these are typically for analytical or metabolic study purposes and are not designed as waste neutralization protocols. The most appropriate and compliant method of disposal is to use a professional waste management service.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.

AlpelisibDisposal cluster_generation Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal_path Disposal Pathway cluster_decontamination Final Steps start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate into a Labeled Hazardous Waste Container ppe->segregate store Store in a Secure, Designated Area segregate->store log Maintain Waste Inventory Log store->log contact Contact EHS or Licensed Waste Disposal Vendor log->contact manifest Complete Hazardous Waste Manifest contact->manifest pickup Arrange for Waste Pickup manifest->pickup end Final Disposal via Controlled Incineration pickup->end decontaminate Decontaminate Work Area end->decontaminate dispose_materials Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_materials

Caption: A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Alpelisib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Alpelisib hydrochloride is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Hand Protection GlovesChemical-impermeable gloves. Must be inspected prior to use. Follow EU Directive 89/686/EEC and the standard EN 374.[1][2][3]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1][2][3]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Safe Handling and Operational Workflow

Adherence to proper handling procedures is critical to prevent contamination and ensure personnel safety. Operations should be conducted in a well-ventilated area.[1][2] Avoid the formation of dust and aerosols and use non-sparking tools.[1][2]

Below is a diagram illustrating the standard workflow for handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound A Preparation - Don appropriate PPE - Work in a ventilated hood B Weighing & Reconstitution - Use precision balance - Handle as a powder - Add solvent carefully A->B C Experimental Use - Conduct experiment in designated area - Avoid generating aerosols B->C D Decontamination - Clean work surfaces - Decontaminate equipment C->D E Waste Disposal - Collect waste in labeled, sealed containers - Dispose according to regulations D->E F Doffing PPE - Remove PPE in correct order - Wash hands thoroughly E->F

Standard operational workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Exposure TypeFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

For accidental spills, avoid dust formation and breathing vapors.[1][2] Use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation.[1][2] Evacuate personnel to a safe area.[1][2] Prevent further leakage if it is safe to do so and do not let the chemical enter drains.[1][2] Collect the spilled material and arrange for disposal in suitable, closed containers.[1][2]

Disposal Plan

Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.[2]

The following flowchart outlines the decision-making process for the disposal of this compound waste.

This compound Waste Disposal Plan start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as General Lab Waste is_contaminated->non_hazardous_waste No collect Collect in a designated, labeled, and sealed container hazardous_waste->collect dispose Arrange for disposal by a licensed hazardous waste management company collect->dispose end Disposal Complete dispose->end

Decision-making process for waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.